CIlastatin ammonium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H29N3O5S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid;azane |
InChI |
InChI=1S/C16H26N2O5S.H3N/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);1H3/b12-6-;/t10-,11+;/m1./s1 |
InChI Key |
PEHMSHKUJVYVPY-QBNHLFMHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cilastatin Ammonium Salt on Dipeptidase-1 (DHP-I)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilastatin (B194054), administered as its ammonium (B1175870) salt, is a potent and reversible competitive inhibitor of Dipeptidase-1 (DHP-I), a zinc-metalloenzyme primarily located on the brush border of renal proximal tubular cells. This guide provides a comprehensive technical overview of the mechanism of action of cilastatin on DHP-I, its kinetic parameters, and the experimental protocols used for its characterization. The primary clinical significance of cilastatin lies in its co-administration with the carbapenem (B1253116) antibiotic, imipenem (B608078). By inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem, thereby increasing its bioavailability, prolonging its antibacterial efficacy, and mitigating potential nephrotoxicity associated with imipenem metabolites. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacology.
Core Mechanism of Action: Competitive Inhibition of a Zinc-Metalloenzyme
Dehydropeptidase-I (DHP-I) is a dimeric, zinc-dependent metalloenzyme that plays a crucial role in the hydrolysis of dipeptides.[1] Its active site contains two zinc ions that are essential for its catalytic activity.[1] DHP-I is responsible for the metabolism of various compounds, including the hydrolysis of the β-lactam ring of carbapenem antibiotics such as imipenem.[1]
Cilastatin functions as a potent, reversible, and competitive inhibitor of DHP-I.[1] Its molecular structure allows it to bind to the active site of the enzyme, thereby preventing the substrate, such as imipenem, from accessing the catalytic machinery.[1] This competitive inhibition is the cornerstone of its clinical utility. While the precise, high-resolution crystal structure of the cilastatin-DHP-I complex has not been extensively published, molecular modeling and kinetic studies provide significant insights into the interaction. The mechanism involves the interaction of cilastatin with key residues within the active site and coordination with the essential zinc ions, effectively blocking the enzymatic hydrolysis of DHP-I substrates.
dot
Caption: Competitive inhibition of DHP-I by cilastatin.
Quantitative Data on Cilastatin Inhibition of DHP-I
The inhibitory potency of cilastatin is primarily quantified by its inhibition constant (Ki). A lower Ki value signifies a higher binding affinity and more potent inhibition.[1] While direct IC50 values for cilastatin's inhibition of DHP-I are not consistently reported in the literature, its potent inhibitory nature is widely acknowledged.[1] The Ki value provides a more standardized measure of its inhibitory activity.[1]
| Parameter | Value | Enzyme Source | Substrate | Notes | Reference |
| Ki | ~ 0.1 µM | Renal Dehydropeptidase-I | Imipenem | Potent and specific competitive inhibitor. | [1] |
| IC50 | Not consistently reported | - | - | The Ki value is the more standardized and reported metric for DHP-I inhibition. | [1] |
Experimental Protocols for DHP-I Inhibition Assays
The determination of the inhibitory activity of cilastatin on DHP-I can be performed using various in vitro assays. The following are detailed methodologies for commonly employed techniques.
In Vitro DHP-I Inhibition Assay (Determination of Ki)
This protocol outlines a general procedure for determining the inhibition constant (Ki) of cilastatin against DHP-I.
4.1.1 Materials and Reagents
-
Purified renal dehydropeptidase-I (from porcine or human kidney)
-
Imipenem (or another suitable DHP-I substrate)
-
Cilastatin ammonium salt
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
96-well UV-transparent plates (for spectrophotometric assays)
-
HPLC column (e.g., C18 reverse-phase)
4.1.2 Spectrophotometric Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of purified DHP-I in phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Prepare a stock solution of imipenem in phosphate buffer.
-
Prepare a series of dilutions of cilastatin in phosphate buffer to cover a range of concentrations around the expected Ki.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of DHP-I enzyme to each well.
-
Add varying concentrations of cilastatin to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of imipenem to each well.
-
Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 299 nm for imipenem hydrolysis) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reciprocal of the velocity (1/V) against the inhibitor concentration ([I]) in a Dixon plot, or use non-linear regression analysis of the velocity data to determine the Ki value.[1]
-
4.1.3 HPLC Assay Protocol
-
Reaction Setup:
-
Set up reaction mixtures as described in the spectrophotometric assay (enzyme, varying inhibitor concentrations, and substrate) in microcentrifuge tubes.
-
Incubate the reactions for a fixed period at a constant temperature.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at specific time points by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with a modifying agent like trifluoroacetic acid) to separate the substrate (imipenem) from its hydrolyzed product.
-
Detect the compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the amount of remaining substrate or the amount of product formed by integrating the peak areas.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the Ki value using kinetic analysis software as described for the spectrophotometric assay.
-
dot
Caption: Experimental workflow for determining DHP-I inhibition.
Signaling Pathways and Logical Relationships
The primary role of cilastatin in a clinical context is not to modulate a complex signaling pathway but to directly influence the pharmacokinetics of a co-administered drug, imipenem. The logical relationship is a straightforward enzymatic inhibition that leads to a predictable physiological outcome.
dot
Caption: Pharmacokinetic impact of cilastatin co-administration.
Conclusion
Cilastatin's mechanism of action as a potent, reversible, and competitive inhibitor of DHP-I is well-established and forms the basis of its critical role in enhancing the therapeutic profile of imipenem. This technical guide has provided a detailed overview of this mechanism, supported by available quantitative data and comprehensive experimental protocols. For researchers and drug development professionals, a thorough understanding of this interaction is essential for the rational design of new therapeutic strategies and the optimization of existing ones. Future research, particularly high-resolution structural studies of the cilastatin-DHP-I complex, will further illuminate the precise molecular interactions and potentially guide the development of novel DHP-I inhibitors with tailored properties.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Cilastatin Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Cilastatin (B194054) ammonium (B1175870) salt. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes and pathways.
Core Chemical and Physical Properties
Cilastatin ammonium salt is the ammonium salt form of Cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I).[1][][3] It is most commonly used in combination with the broad-spectrum carbapenem (B1253116) antibiotic, imipenem (B608078).[1][4][5] Cilastatin's primary function is to prevent the degradation of imipenem by DHP-I in the kidneys, thereby increasing the antibiotic's bioavailability and protecting against potential nephrotoxicity.[1][4][5]
Data Presentation: Quantitative and Qualitative Properties
The chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate[1] |
| Synonyms | (2Z)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic Acid Ammonium Salt; MK-791 Ammonium Salt[1][] |
| CAS Number | 877674-82-3[1][][6] |
| Molecular Formula | C₁₆H₂₉N₃O₅S[1][][6] |
| Molecular Weight | 375.48 g/mol [1][][6] |
| Appearance | White to Off-White Solid/Powder[1][6] |
| Purity | Typically >95% (as determined by HPLC)[1][] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | Specific experimental data for the ammonium salt is not readily available. The free acid form (Cilastatin) has a computationally predicted melting point of 655.5 °C, which is unconfirmed.[1][7] |
| Solubility | Soluble in water, particularly under basic conditions (e.g., in ammonia (B1221849) water).[1][3] Solubility can be enhanced by gentle heating.[1] The related sodium salt is soluble in water at 10 mg/mL.[1] |
| pKa | For the parent compound, Cilastatin: pKa1 2.0; pKa2 4.4; pKa3 9.2[8] |
| Storage and Stability | Store at 2-8°C or -20°C.[1][6][9] The compound is hygroscopic and should be stored under an inert atmosphere.[1][6] |
Table 3: Spectroscopic Data
| Spectroscopy Type | Data |
| ¹H-NMR (400MHz, D₂O, ppm, δ) | 0.74 (dd, 1H), 0.88 (t, 1H), 1.02 (s, 6H), 1.40-1.60 (m, 3H), 2.05 (q, 2H), 2.50 (t, 2H), 2.80 (dd, 1H), 2.95 (dd, 1H), 3.70 (t, 1H), 6.20 (t, 1H)[1] |
| ¹³C-NMR (100MHz, D₂O, ppm, δ) | 19.40, 19.90, 22.41, 26.66, 27.34, 27.74, 29.00, 29.33, 31.86, 32.76, 54.34, 131.21, 136.50, 172.61, 173.55, 174.44[10] |
Mechanism of Action: Inhibition of Dehydropeptidase-I
Cilastatin exerts its therapeutic effect by specifically and reversibly inhibiting dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules.[1] DHP-I is responsible for the metabolic breakdown of certain β-lactam antibiotics, most notably imipenem. By inhibiting this enzyme, Cilastatin prevents the inactivation of imipenem, ensuring that therapeutically effective concentrations of the antibiotic are maintained in the body and reach the urinary tract.[1] This protective mechanism is crucial for the clinical utility of imipenem.
Experimental Protocols
The following sections detail standardized methodologies for determining key physical and chemical properties of this compound.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility assessment of this compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 5 mL) of the desired solvent (e.g., purified water, phosphate (B84403) buffer at various pH levels). The amount should be sufficient to ensure a saturated solution with visible solid remaining.[1]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.[1]
-
Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of Cilastatin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.[1]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical reverse-phase HPLC method for the analysis and purity determination of Cilastatin.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
-
Mobile Phase: A suitable buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode. The specific composition should be optimized for adequate separation.
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV spectrophotometer set to an appropriate wavelength (e.g., 220 nm or 265 nm)[1]
-
Injection Volume: 10-20 µL[1]
-
Column Temperature: 30°C[1]
Methodology:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution of known concentration.
-
Sample Preparation: Accurately weigh a quantity of the this compound test sample and dissolve it in the same diluent to achieve a concentration similar to the standard preparation.[1]
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area).
-
Subsequently, inject the sample solution.[1]
-
-
Data Processing:
-
Identify the Cilastatin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general methodology for acquiring NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.[1]
-
Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
After locking and shimming the instrument to optimize the magnetic field, acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT, COSY) according to standard instrument parameters.[1]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the final spectrum. This typically involves Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the compound. phase correction, and baseline correction. Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the compound.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Cilastatin United States Pharmacopeia (USP) Reference Standard 877674-82-3 [sigmaaldrich.com]
- 10. KR100913694B1 - Novel crystalline this compound and preparation method thereof - Google Patents [patents.google.com]
The Nephroprotective Potential of Cilastatin Ammonium Salt: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental validation, and future directions of cilastatin (B194054) as a renal-protective agent.
Cilastatin, traditionally known for its role as a dehydropeptidase-I (DHP-I) inhibitor in combination with the antibiotic imipenem, is gaining significant attention for its direct nephroprotective effects.[1][2] This technical guide provides a comprehensive overview of the multifaceted mechanisms through which cilastatin exerts its kidney-protective properties, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel strategies to mitigate acute kidney injury (AKI).
Core Mechanisms of Cilastatin-Mediated Nephroprotection
Cilastatin's ability to protect the kidneys from a variety of insults stems from several interconnected mechanisms, extending beyond its well-documented inhibition of DHP-I.
Inhibition of Dehydropeptidase-I (DHP-I)
The primary and most established mechanism of cilastatin is the competitive and reversible inhibition of DHP-I, a zinc-metalloenzyme located on the brush border of proximal tubular epithelial cells in the kidneys.[3][4] This inhibition prevents the renal metabolism of certain drugs, such as imipenem, thereby increasing their urinary concentration and reducing the accumulation of potentially nephrotoxic metabolites.[1][3]
Modulation of Renal Transporters
Organic Anion Transporters (OATs): Cilastatin has been shown to inhibit the function of organic anion transporters, specifically OAT1 and OAT3.[5][6] These transporters are located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of various endogenous and exogenous substances from the blood into the tubular cells.[5] By inhibiting OATs, cilastatin can reduce the intracellular accumulation of nephrotoxic drugs, thereby mitigating their harmful effects.[5][6] For instance, cilastatin has been shown to alleviate imipenem-induced cytotoxicity, which is dependent on hOAT1/3 transporters.[5][6]
Megalin-Mediated Endocytosis: Megalin, a multi-ligand endocytic receptor on the apical membrane of proximal tubules, is responsible for the reabsorption of numerous substances from the glomerular filtrate.[7][8][9] Several nephrotoxic drugs, including aminoglycosides, colistin, vancomycin, and cisplatin (B142131), are taken up by proximal tubule cells via megalin-mediated endocytosis.[7][9] Cilastatin has been demonstrated to act as a megalin blocker, competitively inhibiting the binding of these drugs to the receptor and consequently reducing their cellular uptake and toxicity.[7][9][10]
Anti-Inflammatory Properties
Cilastatin exhibits significant anti-inflammatory effects in the context of AKI. In a rat model of sepsis-induced AKI, cilastatin treatment was found to suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[11] This, in turn, leads to the downstream inhibition of the NLRP3 inflammasome and subsequent reduction in the release of pro-inflammatory cytokines like IL-1β.[11] The anti-inflammatory action of cilastatin also involves reducing the expression of endothelial adhesion molecules (VCAM-1, ICAM-1), leading to decreased leukocyte infiltration into the kidney.[11]
Anti-Apoptotic and Anti-Oxidative Stress Effects
A crucial aspect of cilastatin's nephroprotection lies in its ability to shield renal tubular cells from apoptosis and oxidative stress. Studies have shown that cilastatin can attenuate cisplatin- and tacrolimus-induced apoptosis in proximal tubular cells.[12][13] This is achieved, in part, by reducing the activation of caspases and decreasing the number of TUNEL-positive cells.[13] Furthermore, cilastatin mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase.[1][13]
Quantitative Data on Nephroprotective Effects
The following tables summarize quantitative data from key preclinical and clinical studies investigating the nephroprotective effects of cilastatin against various nephrotoxic agents.
Table 1: Effects of Cilastatin on Cisplatin-Induced Nephrotoxicity in Rats
| Parameter | Cisplatin Alone | Cisplatin + Cilastatin | Reference |
| Serum Creatinine (mg/dL) | Increased | Significantly Reduced | [14] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Increased | Significantly Reduced | [14] |
| Glomerular Filtration Rate (GFR) | Decreased | Significantly Improved | [14] |
| Kidney Injury Molecule-1 (KIM-1) | Increased | Significantly Reduced | [14] |
| CD68-positive cells (inflammation) | Increased | Significantly Reduced | [14] |
| Body Weight Loss | Significant | Less loss of weight | [15] |
Table 2: Effects of Cilastatin on Tacrolimus-Induced Nephrotoxicity in Rats
| Parameter | Tacrolimus Alone | Tacrolimus + Cilastatin | Reference |
| Serum 8-OHdG (Oxidative Stress) | Increased | Reduced | [13] |
| Renal Interstitial Fibrosis | Increased | Decreased | [13] |
| Interstitial Inflammation | Increased | Decreased | [13] |
| Apoptotic Cell Death (TUNEL-positive cells) | Increased | Decreased | [13] |
Table 3: Meta-Analysis of Imipenem-Cilastatin in Humans at Risk of AKI
| Outcome | Imipenem-Cilastatin vs. Comparator | Pooled Risk Ratio (95% CI) | Reference |
| Incidence of AKI | Lower Risk | 0.52 (0.40 - 0.67) | [16] |
| Serum Creatinine Concentration | Lower | Weighted Mean Difference: -0.14 mg/dL | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the nephroprotective effects of cilastatin.
In Vivo Model of Cisplatin-Induced Acute Kidney Injury
-
Animal Model: Male Wistar rats are commonly used.[14]
-
Experimental Groups:
-
Induction of AKI: A single intraperitoneal injection of cisplatin is administered.[14]
-
Treatment: Cilastatin is administered, often starting concurrently with or prior to cisplatin administration.
-
Assessment of Renal Function: Blood and urine samples are collected at specified time points (e.g., 5 days post-cisplatin) to measure serum creatinine, BUN, and GFR.[14]
-
Histological Analysis: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes and tubular damage.
-
Immunohistochemistry: Kidney sections are stained for markers of injury (KIM-1), inflammation (CD68 for macrophages), and apoptosis (cleaved caspase-3).[14]
-
Oxidative Stress Markers: Measurement of markers like 4-HNE and 8-OHdG in serum or kidney tissue.[13]
In Vitro Assessment of Apoptosis in Renal Proximal Tubular Cells
-
Cell Culture: Primary cultures of renal proximal tubular cells (RPTECs) or cell lines like HK-2 are used.[12][18]
-
Treatment: Cells are exposed to a nephrotoxic agent (e.g., cisplatin 1-30 µM) with or without concomitant treatment with cilastatin (e.g., 200 µg/ml).[12]
-
Apoptosis Assays:
-
Cell Viability Assays: MTT or similar assays to quantify cell survival.[18]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: General experimental workflow for evaluating the nephroprotective effects of cilastatin.
Caption: Cilastatin's inhibitory effect on the TLR4/NLRP3 inflammasome pathway in sepsis-induced AKI.
Conclusion and Future Directions
The evidence strongly supports the role of cilastatin as a potent nephroprotective agent with a diverse range of mechanisms. Its ability to inhibit renal drug transporters, suppress inflammation, and prevent apoptosis and oxidative stress makes it a promising candidate for mitigating drug-induced nephrotoxicity. While preclinical data are compelling, further well-designed clinical trials are necessary to fully establish the efficacy and optimal use of cilastatin for the prevention of AKI in various clinical settings.[1][16] Future research should also focus on elucidating the precise molecular interactions of cilastatin with its various targets and exploring its potential in other forms of kidney disease.
References
- 1. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Megalin: A Bridge Connecting Kidney, the Renin-angiotensin System, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cilastatin Ammonium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cilastatin (B194054) ammonium (B1175870) salt, focusing on its core physicochemical properties, mechanism of action, and analytical methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Physicochemical Properties
Cilastatin ammonium salt is the ammoniated form of Cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I).[1] Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 877674-82-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₆H₂₉N₃O₅S | [1][2][3][5] |
| Molecular Weight | 375.48 g/mol | [1][2][5][6][7][8] |
| Appearance | White to Off-White Solid | [5] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | [5] |
Mechanism of Action and Pharmacokinetics
Cilastatin's primary pharmacological function is the inhibition of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located in the brush border of renal proximal tubular cells.[6][9] This enzyme is responsible for the hydrolysis and inactivation of certain β-lactam antibiotics, most notably imipenem (B608078).[1][3]
By reversibly and competitively inhibiting DHP-I, Cilastatin prevents the degradation of imipenem in the kidneys.[3][9] This co-administration significantly increases the urinary concentration and prolongs the antibacterial efficacy of imipenem.[3][4] Cilastatin itself does not possess any antibacterial activity.[1]
The pharmacokinetic parameters of Cilastatin when co-administered with imipenem are well-documented. Both drugs typically have a half-life of approximately one hour in individuals with normal renal function.[3]
Nephroprotective Effects
Beyond its role in preserving imipenem, Cilastatin exhibits broader nephroprotective properties. It has been shown to mitigate the nephrotoxicity induced by various drugs, including cyclosporine, vancomycin, and cisplatin.[6][10][11] The proposed mechanisms for this protective effect include:
-
Reduced accumulation of nephrotoxic agents: Cilastatin can inhibit organic anion transporters (OATs) in the kidneys, thereby reducing the uptake and accumulation of toxic compounds in renal proximal tubule cells.[12]
-
Anti-apoptotic and antioxidant effects: Studies suggest that Cilastatin can reduce the production of reactive oxygen species (ROS) and inhibit apoptosis in renal cells.[10]
-
Modulation of signaling pathways: Recent research indicates that Cilastatin preconditioning can activate the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, which plays a crucial role in cellular adaptation to low oxygen and protection against ischemia-reperfusion injury.[13]
Below is a diagram illustrating the mechanism of DHP-I inhibition by Cilastatin.
The following diagram depicts the proposed signaling pathway for Cilastatin-induced nephroprotection via HIF-1α activation.
Experimental Protocols: Analytical Methodology
The simultaneous quantification of Cilastatin and imipenem in pharmaceutical formulations is crucial for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed analytical technique for this purpose.
Example RP-HPLC Method for Simultaneous Estimation
This section details a representative RP-HPLC method adapted from published literature for the simultaneous estimation of imipenem and Cilastatin.[5][14]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Inertsil-ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Injection Volume | 20 µL |
| Runtime | 8 minutes |
| Retention Times | Imipenem: ~2.9 min, Cilastatin: ~4.2 min |
Preparation of Standard Solutions:
-
Stock Standard Solution: Accurately weigh and transfer 100 mg of imipenem and 100 mg of Cilastatin reference standards into a 100 mL volumetric flask. Add approximately 40 mL of the mobile phase, sonicate for 20 minutes to dissolve, and then dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 20-80 µg/mL for both imipenem and Cilastatin by appropriate dilution of the stock standard solution with the mobile phase.
Sample Preparation:
-
Accurately weigh a quantity of the injection formulation powder equivalent to 100 mg of imipenem and 100 mg of Cilastatin.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 40 mL of the mobile phase, swirl, and sonicate for 20 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range (e.g., 40 µg/mL for both analytes).
Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as:
-
Linearity: Demonstrated within the concentration range of 20-80 µg/mL for both drugs.
-
Accuracy: Assessed by recovery studies.
-
Precision: Evaluated at the intra-day and inter-day levels.
-
Specificity: Confirmed through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Robustness: Assessed by making small, deliberate variations to chromatographic conditions.
The following diagram outlines the general experimental workflow for this RP-HPLC method.
Conclusion
This compound is a critical pharmaceutical compound, primarily utilized for its potent and specific inhibition of dehydropeptidase-I. This action is essential for the efficacy of co-administered carbapenem (B1253116) antibiotics like imipenem. Furthermore, emerging research highlights its significant nephroprotective capabilities, suggesting broader therapeutic potential. The analytical methods, particularly RP-HPLC, are well-established for the quality control of formulations containing Cilastatin, ensuring their safety and efficacy. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of this important molecule.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical pharmacokinetics of an imipenem-cilastatin combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. Dose-dependent kinetics of cilastatin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nephroprotective effect of imipenem/cilastatin in reducing cyclosporine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
The Core Mechanism of Cilastatin: A Technical Guide to the Inhibition of Renal Dehydropeptidase-I
For Researchers, Scientists, and Drug Development Professionals
Cilastatin (B194054), a potent and specific inhibitor of renal dehydropeptidase-I (DHP-I), plays a crucial role in modern antibiotic therapy. This technical guide delves into the core of its mechanism, providing a comprehensive overview of its inhibitory action, quantitative data, and the experimental protocols used to characterize its interaction with DHP-I.
Introduction to Cilastatin and Dehydropeptidase-I
Renal dehydropeptidase-I (DHP-I), also known as membrane dipeptidase, is a zinc-metalloenzyme located on the brush border of proximal tubular epithelial cells in the kidneys.[1] This enzyme is responsible for the hydrolysis of various dipeptides and, significantly, the degradation of certain β-lactam antibiotics, most notably the carbapenem (B1253116) antibiotic, imipenem (B608078).[2][3][4] The rapid inactivation of imipenem by DHP-I leads to low urinary concentrations of the active drug and the potential for nephrotoxicity due to the accumulation of metabolites.[4][5]
Cilastatin was developed to specifically counteract this degradation. By inhibiting DHP-I, cilastatin prevents the metabolism of imipenem, thereby increasing its urinary recovery and protecting the kidneys from potential damage.[4][6] It is important to note that cilastatin itself possesses no antibacterial activity.[2][3]
Mechanism of Inhibition
Cilastatin is a reversible and competitive inhibitor of dehydropeptidase-I.[1][7] This means that cilastatin binds to the active site of the DHP-I enzyme, the same site where the substrate (e.g., imipenem) would normally bind. By occupying the active site, cilastatin prevents the substrate from binding and being hydrolyzed. The inhibition is reversible, meaning that cilastatin can dissociate from the enzyme, and the enzyme can regain its activity. The competitive nature of the inhibition implies that the degree of inhibition depends on the relative concentrations of cilastatin and the substrate.
The following diagram illustrates the competitive inhibition of DHP-I by cilastatin.
Quantitative Analysis of Inhibition
The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. The Ki value is a more specific measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity and more potent inhibition.[1]
The table below summarizes the key quantitative data for cilastatin's inhibition of renal dehydropeptidase-I.
| Parameter | Value | Compound | Notes | Source |
| IC50 | 0.1 µM | Cilastatin | Reversible, competitive inhibitor of renal dehydropeptidase I. | [7][8] |
| Ki | ~ 0.1 µM | Cilastatin | Potent and specific competitive inhibitor. | [1] |
| Ki | 380 µM | LJC 10,627 | A carbapenem antibiotic with low affinity for DHP-I. | [1] |
Experimental Protocols
The determination of the inhibitory activity of cilastatin on DHP-I involves in vitro enzyme inhibition assays. The following is a generalized protocol for determining the inhibition constant (Ki) of a compound against DHP-I.
Materials and Reagents
-
Purified renal dehydropeptidase-I (from porcine or human kidney)
-
Imipenem (or another suitable DHP-I substrate)
-
Cilastatin (or test inhibitor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
96-well plates (for spectrophotometric assays)
-
Pipettes and tips
-
Distilled water
Experimental Workflow
The following diagram outlines the general workflow for a DHP-I inhibition assay.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of purified DHP-I in phosphate buffer.
-
Prepare a stock solution of imipenem in phosphate buffer.
-
Prepare a series of dilutions of cilastatin in phosphate buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate or individual microcentrifuge tubes, add a fixed amount of the DHP-I enzyme solution.
-
To each well/tube, add a different concentration of the cilastatin solution. Include a control with no inhibitor.
-
-
Pre-incubation:
-
Incubate the enzyme and inhibitor mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to occur.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a fixed concentration of the imipenem substrate to each well/tube.
-
-
Data Acquisition:
-
Monitor the rate of imipenem hydrolysis. This can be done by:
-
Spectrophotometry: Measuring the change in absorbance at a specific wavelength over time. The hydrolysis of the β-lactam ring of imipenem can be followed spectrophotometrically.
-
HPLC: Stopping the reaction at different time points and quantifying the amount of remaining substrate or the amount of product formed using HPLC.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) for each inhibitor concentration.
-
Plot the data using a suitable method, such as a Dixon plot (1/V vs. inhibitor concentration) or by non-linear regression analysis of the velocity data against the inhibitor concentration.
-
From these plots, the inhibition constant (Ki) can be determined. For competitive inhibition, the Michaelis-Menten equation is modified as follows:
-
V = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])
-
Where:
-
V is the reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
[I] is the inhibitor concentration
-
Ki is the inhibition constant
-
-
-
Clinical Application and Significance
The primary clinical application of cilastatin is its co-administration with imipenem.[3][6] This combination therapy ensures that imipenem reaches therapeutic concentrations in the urinary tract and systemically, enhancing its efficacy against a broad spectrum of bacteria.[4][9] Furthermore, by preventing the formation of potentially nephrotoxic metabolites of imipenem, cilastatin improves the safety profile of the antibiotic.[4][5]
The logical relationship of cilastatin's action in a clinical setting is depicted in the following diagram.
Conclusion
Cilastatin's role as a specific and potent competitive inhibitor of renal dehydropeptidase-I is a cornerstone of its clinical utility. Understanding the mechanism of this inhibition, supported by quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals. This knowledge not only underpins the effective use of the imipenem-cilastatin combination but also provides a framework for the development of future therapeutic strategies involving the modulation of enzyme activity.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Imipenem/cilastatin: rationale for a fixed combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 6. droracle.ai [droracle.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cilastatin's Nephroprotective Shield: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drug-induced nephrotoxicity remains a significant hurdle in the clinical application of numerous essential therapeutic agents, including potent chemotherapeutics like cisplatin (B142131) and widely used antibiotics such as vancomycin (B549263). This technical guide provides a comprehensive examination of the multifaceted nephroprotective effects of cilastatin (B194054). Primarily known as a renal dehydropeptidase-I (DHP-I) inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its renal degradation, cilastatin has demonstrated significant potential in mitigating kidney damage induced by various nephrotoxic drugs. This document synthesizes preclinical and experimental data, detailing the core mechanisms of cilastatin's action, which encompass the attenuation of apoptosis, oxidative stress, and inflammation in renal tubular cells. We present a compilation of quantitative data from key studies in clearly structured tables, provide detailed experimental protocols for assessing its efficacy, and offer visual representations of the intricate signaling pathways involved.
Core Mechanisms of Cilastatin-Mediated Nephroprotection
Cilastatin's protective effects against drug-induced kidney injury are not merely a consequence of its DHP-I inhibitory activity but involve a cascade of cellular and molecular interactions that collectively preserve renal function.
Inhibition of Dehydropeptidase-I and Reduced Drug Uptake
Cilastatin's primary molecular target is dehydropeptidase-I (DHP-I), an enzyme densely expressed on the brush border membrane of renal proximal tubular cells. By inhibiting DHP-I, cilastatin was initially designed to prevent the hydrolysis of imipenem.[1] However, this inhibition has broader implications for nephroprotection. It is hypothesized that cilastatin's binding to DHP-I, which is located within cholesterol-rich lipid rafts, can sterically hinder the uptake of certain nephrotoxic drugs into proximal tubule cells, thereby reducing their intracellular concentration and subsequent toxicity.[2][3]
Anti-Apoptotic Effects
A cornerstone of drug-induced nephrotoxicity is the induction of apoptosis in renal tubular epithelial cells. Cisplatin, for instance, triggers both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. Cilastatin has been shown to effectively counteract these processes. In vivo studies have demonstrated that cilastatin administration in cisplatin-treated rats leads to a significant reduction in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2) in the renal cortex.[4] Furthermore, cilastatin has been observed to decrease the expression of key components of the extrinsic pathway, such as Fas and Fas ligand.[5] In vitro experiments using renal proximal tubular epithelial cells (RPTECs) have corroborated these findings, showing that cilastatin prevents vancomycin-induced DNA fragmentation and cell detachment.[6][7]
Attenuation of Oxidative Stress
Oxidative stress is a pivotal pathogenic mechanism in drug-induced nephrotoxicity, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. Nephrotoxic agents like cisplatin and vancomycin can induce ROS generation, leading to lipid peroxidation and damage to cellular macromolecules.[4][8] Cilastatin has been shown to mitigate oxidative stress by restoring the levels of antioxidant enzymes. For example, in cisplatin-treated rats, cilastatin administration has been found to restore the expression of catalase, a key antioxidant enzyme.[9] It also improves the overall antioxidant capacity in both kidney tissue and urine.[9]
Anti-Inflammatory Properties
Inflammation is a critical component in the amplification of kidney injury. Cisplatin, for example, can trigger a robust inflammatory response characterized by the activation of transcription factors like nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines and chemokines.[10][11] This leads to the infiltration of immune cells, such as macrophages, further exacerbating renal damage.[10] Cilastatin has demonstrated potent anti-inflammatory effects by suppressing the activation of the NF-κB pathway and reducing the levels of pro-inflammatory mediators like TNF-α and IL-6.[10][11]
Quantitative Data on Cilastatin's Nephroprotective Effects
The following tables summarize the quantitative data from preclinical studies, illustrating the significant protective effects of cilastatin against drug-induced nephrotoxicity.
Table 1: Effect of Cilastatin on Renal Function Markers in Cisplatin-Induced Nephrotoxicity in Rats
| Parameter | Control | Cisplatin | Cisplatin + Cilastatin |
| Serum Creatinine (B1669602) (mg/dL) | 0.5 ± 0.03 | 3.8 ± 0.5 | 1.5 ± 0.3# |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 1.5 | 150 ± 10 | 60 ± 8# |
| Glomerular Filtration Rate (GFR) (mL/min) | 1.2 ± 0.1 | 0.3 ± 0.05 | 0.8 ± 0.1# |
| p < 0.05 vs. Control; #p < 0.05 vs. Cisplatin. Data are presented as mean ± SEM.[9][10][11] |
Table 2: Effect of Cilastatin on Markers of Apoptosis in Cisplatin-Treated Rat Kidney
| Parameter | Control | Cisplatin | Cisplatin + Cilastatin |
| Bax/Bcl-2 Ratio (relative expression) | 1.0 ± 0.1 | 4.5 ± 0.6 | 1.8 ± 0.3# |
| Cleaved Caspase-3 (relative expression) | 1.0 ± 0.1 | 5.2 ± 0.7 | 2.1 ± 0.4# |
| *p < 0.05 vs. Control; #p < 0.05 vs. Cisplatin. Data are presented as mean ± SEM.[4][5] |
Table 3: Effect of Cilastatin on Markers of Inflammation in Cisplatin-Treated Rat Kidney
| Parameter | Control | Cisplatin | Cisplatin + Cilastatin |
| Serum TNF-α (pg/mL) | 15 ± 2 | 85 ± 10 | 30 ± 5# |
| Renal NF-κB Activation (relative units) | 1.0 ± 0.2 | 6.5 ± 0.8 | 2.5 ± 0.4# |
| CD68+ Cells (cells/mm²) | 10 ± 2 | 75 ± 9 | 25 ± 4# |
| p < 0.05 vs. Control; #p < 0.05 vs. Cisplatin. Data are presented as mean ± SEM.[10][11] |
Table 4: Effect of Cilastatin on Vancomycin-Induced Apoptosis in HK-2 Cells
| Parameter | Control | Vancomycin (2mM) | Vancomycin (2mM) + Cilastatin |
| TUNEL-positive cells (%) | 2 ± 0.5 | 35 ± 4 | 10 ± 2# |
| Caspase 3/7 Activity (relative units) | 1.0 ± 0.1 | 4.8 ± 0.5 | 1.5 ± 0.2# |
| *p < 0.05 vs. Control; #p < 0.05 vs. Vancomycin. Data are presented as mean ± SEM.[8][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of cilastatin's nephroprotective effects.
In Vivo Model of Cisplatin-Induced Nephrotoxicity
-
Animal Model: Male Wistar rats (200-250 g) are utilized.
-
Experimental Groups:
-
Control: Intraperitoneal (i.p.) injection of saline.
-
Cisplatin: A single i.p. injection of cisplatin (e.g., 7 mg/kg).
-
Cisplatin + Cilastatin: A single i.p. injection of cisplatin (7 mg/kg) with i.p. injections of cilastatin (e.g., 150 mg/kg) administered 1 hour before and 12 and 24 hours after cisplatin.
-
-
Endpoint Analysis (at day 5 post-cisplatin):
-
Renal Function: Serum creatinine and BUN are measured using standard biochemical assays. GFR is calculated based on creatinine clearance.
-
Histology: Kidneys are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) for morphological evaluation of tubular injury.
-
Immunohistochemistry: Kidney sections are stained for markers of inflammation (e.g., CD68 for macrophages) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Kidney tissue lysates are used to quantify the protein expression of Bax, Bcl-2, and components of the NF-κB pathway.
-
ELISA: Serum and kidney homogenates are used to measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6).
-
In Vitro Model of Vancomycin-Induced Nephrotoxicity
-
Cell Line: Human kidney proximal tubular epithelial cells (HK-2) are cultured in appropriate media.
-
Experimental Groups:
-
Control: Cells are incubated with vehicle.
-
Vancomycin: Cells are exposed to varying concentrations of vancomycin (e.g., 0.5-4 mM) for 24-48 hours.
-
Vancomycin + Cilastatin: Cells are co-incubated with vancomycin and cilastatin (e.g., 100-500 µg/mL).
-
-
Endpoint Analysis:
-
Cell Viability: Assessed using assays such as MTT or WST-1.
-
Apoptosis Assays:
-
TUNEL Assay: To detect DNA fragmentation in apoptotic cells.
-
Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3 and -7.
-
Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.
-
-
Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in drug-induced nephrotoxicity and cilastatin's protective mechanisms, as well as a typical experimental workflow.
Figure 1: Overview of Drug-Induced Nephrotoxicity and Cilastatin's Protective Actions.
Figure 2: Cilastatin's Inhibition of the NF-κB Inflammatory Pathway.
Figure 3: Cilastatin's Modulation of the Akt/mTOR/HIF-1α Survival Pathway.
Figure 4: General Experimental Workflow for In Vivo Studies.
Conclusion
Cilastatin demonstrates robust nephroprotective effects against a range of drug-induced kidney injuries. Its multifaceted mechanism of action, encompassing the inhibition of drug uptake, attenuation of apoptosis, reduction of oxidative stress, and suppression of inflammation, positions it as a promising candidate for adjunctive therapy to mitigate the renal side effects of essential medications. The preclinical data strongly support its potential to improve the safety profile of nephrotoxic drugs, thereby potentially allowing for more optimal dosing and improved therapeutic outcomes. Further clinical investigation is warranted to translate these compelling preclinical findings into tangible benefits for patients at risk of drug-induced nephrotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. europeanreview.org [europeanreview.org]
- 7. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docta.ucm.es [docta.ucm.es]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Cilastatin on Leukotriene Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilastatin (B194054), a renal dehydropeptidase-I (DHP-I) inhibitor, is primarily known for its role in preventing the degradation of the carbapenem (B1253116) antibiotic, imipenem (B608078). However, its inhibitory action on DHP-I extends to the metabolism of leukotrienes, specifically the conversion of leukotriene D4 (LTD4) to leukotriene E4 (LTE4). This technical guide provides an in-depth analysis of the effect of cilastatin on leukotriene metabolism, summarizing key quantitative data, detailing experimental protocols from seminal studies, and illustrating the involved biochemical pathways. This information is critical for researchers and professionals in drug development exploring the therapeutic potential of cilastatin beyond its antibiotic-adjuvant role, particularly in inflammatory and renal conditions where leukotriene modulation is relevant.
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly significant in the pathophysiology of asthma, allergic rhinitis, and other inflammatory diseases. The metabolic cascade of these molecules is tightly regulated by specific enzymes. Dehydropeptidase-I (DHP-I; also known as membrane dipeptidase), a zinc-metalloenzyme located in the brush border of renal tubules and other tissues, plays a crucial role in this pathway by catalyzing the conversion of LTD4 to the more stable but less potent LTE4.[1][2]
Cilastatin is a potent and specific inhibitor of DHP-I.[3] Its primary clinical application is in combination with the antibiotic imipenem to prevent its renal metabolism.[4] However, by inhibiting DHP-I, cilastatin directly interferes with the leukotriene cascade, leading to a potential accumulation of LTD4 and a reduction in LTE4 formation.[3][5] This modulation of leukotriene metabolism underpins the nephroprotective effects of cilastatin, which are attributed in part to the attenuation of leukotriene-mediated inflammation.[2] This guide delves into the core mechanisms and quantitative aspects of this interaction.
Quantitative Data on Cilastatin's Inhibition of Leukotriene D4 Metabolism
The inhibitory effect of cilastatin on the conversion of LTD4 to LTE4 has been quantified in several key studies. The following tables summarize the available data on the inhibitory potency of cilastatin.
Table 1: In Vitro Inhibition of Dehydropeptidase-I (DHP-I) by Cilastatin
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 0.1 µM | Human Renal Dipeptidase (DPEP1) | Not Specified | [1] |
| Lowest Detectable Inhibitory Concentration | 8 x 10⁻⁸ M | Rabbit Renal Tissue | Leukotriene D4 | [3] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Signaling Pathways and Mechanisms of Action
Cilastatin's effect on leukotriene metabolism is a direct consequence of its inhibition of DHP-I. The following diagrams illustrate the leukotriene metabolism pathway and the specific point of intervention by cilastatin.
Detailed Experimental Protocols
The following section details the methodologies employed in the key study by Koller et al. (1985) that established the potent and specific inhibition of renal LTD4-dipeptidase by cilastatin.
In Vitro Assay of Leukotriene D4 Dipeptidase Inhibition by Cilastatin
This protocol is based on the methods described for the assessment of LTD4 metabolism in the presence of a DHP-I inhibitor.
Objective: To determine the inhibitory effect of cilastatin on the conversion of LTD4 to LTE4 by renal tissue homogenates.
Materials:
-
Enzyme Source: Microsomal fractions from rabbit kidney tissue homogenates.
-
Substrate: Leukotriene D4 (LTD4).
-
Inhibitor: Cilastatin (MK 0791).
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Detection System: High-Performance Liquid Chromatography (HPLC) with UV detection.
Procedure:
-
Preparation of Renal Microsomes:
-
Rabbit kidneys were homogenized in cold Tris-HCl buffer.
-
The homogenate was centrifuged at low speed to remove cellular debris.
-
The resulting supernatant was then ultracentrifuged to pellet the microsomal fraction.
-
The microsomal pellet was resuspended in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
A reaction mixture was prepared containing the renal microsomal suspension, Tris-HCl buffer, and varying concentrations of cilastatin.
-
The mixture was pre-incubated to allow for the interaction between the enzyme and the inhibitor.
-
The enzymatic reaction was initiated by the addition of LTD4 as the substrate.
-
The reaction was allowed to proceed for a defined period at 37°C.
-
The reaction was terminated by the addition of a quenching agent (e.g., methanol).
-
-
Quantification of Leukotrienes:
-
The reaction mixture was centrifuged to remove precipitated proteins.
-
The supernatant containing the leukotrienes was collected and injected into an HPLC system.
-
Separation of LTD4 and LTE4 was achieved using a reverse-phase C18 column with a suitable mobile phase.
-
The amounts of LTD4 and LTE4 were quantified by measuring the absorbance at a specific wavelength (typically 280 nm).
-
-
Data Analysis:
-
The percentage of inhibition of LTD4 conversion to LTE4 was calculated for each cilastatin concentration.
-
The lowest detectable inhibitory concentration was determined as the minimum concentration of cilastatin that produced a significant reduction in LTE4 formation compared to the control (no inhibitor).
-
Effects on Other Leukotrienes (LTB4 and LTC4)
The primary and direct effect of cilastatin on leukotriene metabolism is on the conversion of LTD4 to LTE4. There is limited direct evidence from the reviewed literature to suggest that cilastatin significantly affects the levels of LTB4 or the synthesis of LTC4. The enzymes responsible for the production of these leukotrienes (LTA4 hydrolase for LTB4 and LTC4 synthase for LTC4) are distinct from DHP-I and are not known targets of cilastatin. Any observed changes in LTB4 or LTC4 levels in vivo would likely be indirect consequences of the altered inflammatory milieu resulting from the modulation of the LTD4/LTE4 balance, rather than a direct enzymatic inhibition.
In Vivo Effects on Urinary Leukotriene E4 Excretion
Conclusion for Drug Development Professionals
Cilastatin's well-defined inhibitory action on DHP-I and its consequent modulation of the leukotriene cascade present a compelling opportunity for therapeutic exploration beyond its current clinical use. The quantitative data confirm its high potency in inhibiting the conversion of LTD4 to LTE4. This mechanism is particularly relevant for the development of treatments for inflammatory conditions where leukotrienes are key mediators, such as in certain renal and respiratory diseases. The provided experimental protocols offer a foundational methodology for further preclinical and clinical investigations into the pharmacodynamics of cilastatin and its potential as a leukotriene-modulating agent. Future research should focus on obtaining in vivo quantitative data to correlate the enzymatic inhibition with clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilastatin (MK 0791) is a potent and specific inhibitor of the renal leukotriene D4-dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US9757349B2 - Use of cilastatin to reduce the nephrotoxicity of different compounds - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cilastatin Ammonium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cilastatin (B194054) is a renal dehydropeptidase-I inhibitor, an enzyme responsible for the degradation of the carbapenem (B1253116) antibiotic imipenem (B608078).[1][2] By inhibiting this enzyme, cilastatin increases the plasma half-life and efficacy of imipenem.[2] Accurate and reliable analytical methods are crucial for the quantification of cilastatin in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure product quality and support pharmacokinetic studies. This application note provides a detailed protocol for the analysis of Cilastatin Ammonium (B1175870) Salt using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with UV detection for the separation and quantification of cilastatin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. The concentration of cilastatin is determined by comparing its peak area to that of a standard of known concentration. The method is designed to be stability-indicating, meaning it can resolve cilastatin from its potential degradation products and related substances.[3][4][5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[6]
-
Chemicals and Reagents:
-
Cilastatin Ammonium Salt reference standard
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of cilastatin. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Stationary Phase | C18 reverse-phase column (4.6 mm x 250 mm, 5 µm)[6] |
| Mobile Phase | Potassium phosphate buffer (e.g., 0.03M, pH adjusted to 3.2 with orthophosphoric acid) and Acetonitrile[7][8] |
| Mobile Phase Ratio | A specific ratio to be optimized, for example, 76:24 v/v (Buffer:Acetonitrile)[1] |
| Flow Rate | 1.0 mL/min[1][6] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 220 nm or 265 nm[1][6] |
| Run Time | Approximately 10-15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water and adjusting the pH with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use. The final mobile phase is prepared by mixing the buffer and organic solvent in the desired ratio.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase or a suitable diluent to achieve a final concentration within the linear range of the method.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area, and tailing factor).
-
Inject the sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.
Data Presentation: Method Validation Summary
The following table summarizes typical performance characteristics of a validated HPLC method for cilastatin analysis.
| Parameter | Typical Value |
| Linearity Range | 20 - 120 µg/mL[7][8] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.01 µg/mL[7][8] |
| Limit of Quantification (LOQ) | 0.03 µg/mL[7][8] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 3.8 - 4.2 minutes[4][7][8] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is a reliable and robust technique for the quantitative analysis of this compound. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control testing of bulk drugs and pharmaceutical formulations, as well as for research and development purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- 5. STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF IMIPENEM AND CILASTATIN IN INJECTION FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. A RP-HPLC Method development and Validation for Simultaneous Estimation of Imipenem, Cilastatin and Relebactum in API and in Pharmaceutical Lyophilized powder for injection - ProQuest [proquest.com]
Preparing Cilastatin Ammonium Salt Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) is a potent inhibitor of dehydropeptidase-I (DHP-I), an enzyme primarily located in the brush border of renal proximal tubules.[1] DHP-I is responsible for the degradation of certain β-lactam antibiotics, most notably imipenem (B608078).[2] By inhibiting DHP-I, cilastatin prevents the renal inactivation of imipenem, thereby enhancing its therapeutic efficacy.[2] Beyond its role as an antibiotic adjuvant, cilastatin has demonstrated nephroprotective effects by modulating organic anion transporters and protecting renal cells from drug-induced toxicity.[1][] Accurate and reproducible in vitro assays are crucial for studying these mechanisms and developing new therapeutic applications. A fundamental requirement for such studies is the correct preparation of cilastatin ammonium (B1175870) salt stock solutions. This document provides detailed protocols and guidelines for the solubilization, storage, and use of cilastatin ammonium salt in various in vitro experimental settings.
Data Presentation: Physicochemical and Solubility Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 375.48 g/mol | - | [4] |
| Appearance | White to Off-White Solid | - | [5] |
| Solubility in DMSO | Soluble up to at least 10 mM | Anhydrous DMSO | [4] |
| Solubility in Water | 50 mg/mL | Water | |
| Aqueous Solubility Note | More readily soluble in basic aqueous solutions.[2] | pH-dependent | [2] |
| Recommended Storage (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) | Aliquoted to avoid freeze-thaw cycles | [2][4] |
| Storage (Dry Powder) | 2-8°C, Hygroscopic, Under inert atmosphere | - | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for most in vitro studies, as the high concentration allows for minimal solvent introduction into the experimental system.[4]
Materials:
-
This compound (MW: 375.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heating block (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[4]
-
Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve, gentle warming to 37°C or sonication for a short period can be employed to enhance solubility.[4][6]
-
Aliquoting and Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2][4]
Protocol 2: Preparation of Aqueous this compound Solutions in Buffered Saline
For certain cell culture applications where DMSO may be undesirable, an aqueous-based solvent system is preferred.[4] This protocol is adapted from United States Pharmacopeia (USP) guidelines.[2][4]
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride solution (Saline)
-
Sterile pH 6.8 Buffer
-
Sterile volumetric flasks and pipettes
Procedure:
-
Initial Solubilization: Dissolve the this compound in a known volume of sterile 0.9% saline.[4]
-
Dilution in Buffer: Further dilute this solution with a sterile pH 6.8 buffer to achieve the desired final concentration.[4]
-
For a 500 µg/mL solution (USP method):
-
Accurately weigh approximately 12.5 mg of this compound.[2]
-
Transfer to a 25-mL volumetric flask.[2]
-
Add 5 mL of saline.[2]
-
Add approximately 15 mL of the pH 6.8 buffer.[2]
-
Shake and briefly sonicate to dissolve.[2]
-
Once dissolved, bring the volume to the 25-mL mark with the pH 6.8 buffer and mix well.[2]
-
-
Sterilization and Storage: For cell culture use, the final solution should be sterile-filtered through a 0.22 µm filter. Store aqueous solutions at 2-8°C for short-term use or frozen for longer-term storage, though stability should be verified.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cilastatin inhibits DHP-I, preventing imipenem degradation.
Caption: Workflow for preparing and using cilastatin stock solutions.
References
Application Note: Spectrophotometric Assay for Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for a spectrophotometric assay to determine the inhibitory activity of cilastatin (B194054) on Dehydropeptidase-I (DHP-I). DHP-I is a crucial enzyme in the metabolism of carbapenem (B1253116) antibiotics, such as imipenem (B608078). Cilastatin is a potent DHP-I inhibitor co-administered with imipenem to prevent its renal degradation.[1] The described assay relies on monitoring the hydrolysis of imipenem by DHP-I, which results in a decrease in absorbance at 298 nm. This method allows for the determination of key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of cilastatin.
Introduction
Dehydropeptidase-I (DHP-I), a zinc-metalloenzyme found on the brush border of proximal renal tubules, is responsible for the hydrolysis and inactivation of imipenem, a broad-spectrum carbapenem antibiotic.[2][3] To overcome this rapid degradation, imipenem is clinically administered with cilastatin, a potent and specific competitive inhibitor of DHP-I.[2][3] Cilastatin's inhibitory action ensures the therapeutic efficacy of imipenem by increasing its bioavailability and protecting the kidneys from potential toxicity associated with high concentrations of imipenem metabolites.[1]
This document details a robust and reliable spectrophotometric assay for quantifying the inhibition of DHP-I by cilastatin, providing researchers with a tool to study the kinetics of this interaction.
Principle of the Assay
The spectrophotometric assay is based on the enzymatic hydrolysis of the β-lactam ring in imipenem by DHP-I. This cleavage leads to a decrease in the absorbance of the solution at 298 nm. The rate of this absorbance decrease is directly proportional to the DHP-I enzyme activity. In the presence of cilastatin, a competitive inhibitor, the rate of imipenem hydrolysis is reduced. By measuring the initial reaction velocities at various concentrations of cilastatin, one can determine its IC50 and Ki values, thereby quantifying its inhibitory potency.
Materials and Reagents
-
Purified renal Dehydropeptidase-I (from porcine or human kidney)
-
Imipenem
-
Cilastatin
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.1
-
UV-transparent 96-well plates or quartz cuvettes
-
UV-Vis spectrophotometer with temperature control, capable of kinetic measurements at 298 nm
Experimental Protocols
Reagent Preparation
-
MOPS Buffer (e.g., 50 mM, pH 7.1): Prepare a stock solution of MOPS buffer and adjust the pH to 7.1 using NaOH or HCl.
-
DHP-I Enzyme Stock Solution: Reconstitute or dilute purified DHP-I in MOPS buffer to a stock concentration suitable for the assay. The final enzyme concentration should be optimized to provide a linear rate of substrate hydrolysis for at least 2.5 minutes.
-
Imipenem Stock Solution: Prepare a stock solution of imipenem in MOPS buffer. A range of dilutions will be necessary for determining the Michaelis-Menten constants.
-
Cilastatin Stock Solution: Prepare a stock solution of cilastatin in MOPS buffer. Create a series of dilutions to cover a range of concentrations for the inhibition assay.
Determination of Michaelis-Menten Constants (Km and Vmax) for Imipenem
-
Prepare a series of reaction mixtures in UV-transparent wells or cuvettes, each containing MOPS buffer and a different concentration of imipenem (e.g., ranging from 1.25 to 3.3 mM).[3]
-
Equilibrate the reaction mixtures and the DHP-I enzyme solution to 37°C.
-
Initiate the reaction by adding a fixed amount of DHP-I enzyme (e.g., 1 µg in a 250 µL reaction volume) to each well/cuvette.[3]
-
Immediately begin monitoring the decrease in absorbance at 298 nm for 2.5 minutes, with readings taken at short intervals (e.g., every 15 seconds).[3]
-
Calculate the initial velocity (V₀) of the reaction for each imipenem concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities (V₀) against the corresponding imipenem concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
DHP-I Inhibition Assay: Determination of IC50 and Ki for Cilastatin
-
Prepare reaction mixtures containing MOPS buffer, DHP-I enzyme, and a fixed concentration of imipenem (ideally at or below its Km value).
-
Add varying concentrations of cilastatin to the reaction mixtures. Include a control reaction with no cilastatin.
-
Pre-incubate the DHP-I enzyme with the different concentrations of cilastatin for 5-10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the imipenem substrate.
-
Monitor the decrease in absorbance at 298 nm over time as described in section 4.2.
-
Calculate the initial velocity for each cilastatin concentration.
-
Determine the percentage of inhibition for each cilastatin concentration relative to the control reaction (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the cilastatin concentration and fit the data to a dose-response curve to obtain the IC50 value.
-
The inhibition constant (Ki) for a competitive inhibitor can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) where [S] is the concentration of imipenem used in the assay and Km is the Michaelis-Menten constant for imipenem.
Data Presentation
The following tables present typical kinetic parameters for the hydrolysis of imipenem by human DHP-I and the inhibitory constants for cilastatin. These values serve as a reference for expected experimental outcomes.
Table 1: Michaelis-Menten Kinetic Parameters for Imipenem Hydrolysis by Human DHP-I
| Parameter | Value | Reference |
|---|---|---|
| Km | 1.25 mM | [3] |
| Vmax/Km | 6.24 |[3] |
Table 2: Inhibitory Constants for Cilastatin against DHP-I
| Parameter | Value | Reference |
|---|---|---|
| Ki | ~0.1 µM | [1] |
| IC50 | Varies with substrate concentration | - |
Visualizations
Mechanism of DHP-I Inhibition by Cilastatin
Caption: Mechanism of competitive inhibition of DHP-I by cilastatin.
Experimental Workflow
Caption: Workflow for the spectrophotometric DHP-I inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 3. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Protective Effect of Cilastatin Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cilastatin (B194054) is a reversible inhibitor of dehydropeptidase-I (DPEP1), an enzyme primarily located on the brush border of renal proximal tubular cells.[1] Initially developed to prevent the renal metabolism of the antibiotic imipenem, cilastatin has demonstrated significant nephroprotective effects against a variety of drug-induced kidney injuries.[1][2] Its protective mechanisms are multifaceted and include reducing the uptake of nephrotoxic agents into renal cells, exerting anti-apoptotic effects, mitigating oxidative stress, and suppressing inflammatory responses.[3][4][5][6]
Cell viability assays are crucial tools for quantifying the cytotoxic effects of drugs and evaluating the efficacy of protective agents like cilastatin.[7][8] These assays measure various cellular parameters, such as metabolic activity and membrane integrity, to determine the number of living and healthy cells in a population.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is particularly well-suited for this application.[9][10][11]
These application notes provide a comprehensive overview and detailed protocols for utilizing cell viability assays to assess the protective effects of cilastatin against drug-induced cytotoxicity.
Mechanisms of Cilastatin's Protective Effect
Cilastatin confers protection through several key mechanisms:
-
Inhibition of Dehydropeptidase-I (DPEP1): By inhibiting DPEP1, cilastatin prevents the renal metabolism of certain drugs, such as imipenem, and reduces their accumulation in proximal tubule cells.[1][2] This mechanism also appears to limit the uptake of other nephrotoxic agents.[12]
-
Anti-apoptotic Activity: Cilastatin has been shown to reduce apoptosis in renal cells exposed to toxins.[3][4] It can modulate the expression of key apoptosis-related proteins, such as those in the Bcl-2 family, and inhibit caspase activation.[5][13]
-
Reduction of Oxidative Stress: The compound helps to decrease the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.[3][4][5]
-
Anti-inflammatory Effects: Cilastatin can attenuate inflammatory responses in the kidney, further contributing to its protective role.[1]
These protective actions collectively lead to an increase in cell viability in the presence of cytotoxic insults.
Data Presentation
The following tables summarize quantitative data from representative studies evaluating the protective effect of cilastatin on cell viability.
Table 1: Protective Effect of Cilastatin on Cell Viability in the Presence of Various Nephrotoxic Agents
| Nephrotoxic Agent | Cell Line | Cilastatin Concentration (µg/mL) | Increase in Cell Viability (%) | Reference |
| Cisplatin | HK-2 | 100 | Significant increase compared to control | [14] |
| Vancomycin | HK-2 | 100 | Significant increase compared to control | [14] |
| Gentamicin | HK-2 | 100 | Significant increase compared to control | [14] |
| Diclofenac (B195802) | Primary renal proximal tubule cells | 100 | IC50 increased from 420 µM to 908 µM | [13] |
Table 2: Effect of Cilastatin on Markers of Apoptosis and Oxidative Stress
| Parameter | Toxin | Cell/Animal Model | Effect of Cilastatin Treatment | Reference |
| Apoptotic Cells | Tacrolimus | Rat Kidney | Decreased TUNEL-positive cells | [5][6] |
| Active Caspase-3 | Tacrolimus | Rat Kidney | Reduced expression | [5][6] |
| Bax/Bcl-2 ratio | Diclofenac | Mouse Kidney | Markedly decreased | [13] |
| Reactive Oxygen Species (ROS) | Vancomycin | HK-2 cells | Reduction in ROS | [3] |
Experimental Protocols
Cell Viability Assessment using the MTT Assay
This protocol describes the use of the MTT assay to determine the protective effect of cilastatin against a cytotoxic compound.
Materials:
-
Renal cell line (e.g., HK-2, human kidney proximal tubule cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cilastatin
-
Cytotoxic agent (e.g., cisplatin, vancomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of cilastatin and the cytotoxic agent in an appropriate solvent (e.g., sterile water or DMSO).
-
After 24 hours of incubation, remove the medium from the wells.
-
Add 100 µL of fresh medium containing different concentrations of the cytotoxic agent, with or without a fixed concentration of cilastatin.
-
Control Groups: Include wells with medium only (blank), cells with medium only (negative control), and cells with the cytotoxic agent only (positive control).
-
Experimental Groups: Include cells treated with the cytotoxic agent in the presence of varying concentrations of cilastatin.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10][15]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells), which is set to 100%.
-
Formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Cilastatin's multifaceted protective signaling pathways.
Caption: Workflow for the MTT cell viability assay.
Caption: Logical relationship of experimental components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹H NMR Spectroscopy Sample Preparation of Cilastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) is a crucial pharmaceutical compound, acting as a dehydropeptidase-I inhibitor to prevent the renal degradation of antibiotics like imipenem (B608078). Accurate and reliable analytical methods are essential for its characterization, purity assessment, and formulation development. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of cilastatin. Proper sample preparation is paramount to obtaining high-quality, reproducible NMR data.
These application notes provide a detailed protocol for the preparation of cilastatin samples for ¹H NMR analysis, including recommendations for solvent selection, sample concentration, and the use of internal standards for quantitative NMR (qNMR).
Physicochemical Properties Relevant to NMR Sample Preparation
Cilastatin is typically available as a sodium or ammonium (B1175870) salt. The solubility of these salts is a key factor in choosing an appropriate deuterated solvent for NMR analysis.
-
Cilastatin Sodium Salt: This form is very soluble in water and methanol, slightly soluble in anhydrous ethanol, and very slightly soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Cilastatin Ammonium Salt: This form is known to be soluble in deuterium (B1214612) oxide (D₂O) and deuterated dimethyl sulfoxide (DMSO-d₆).[2]
Given its solubility profile, Deuterium oxide (D₂O) and DMSO-d₆ are the recommended solvents for preparing cilastatin samples for ¹H NMR. The choice between them will depend on the specific requirements of the analysis and whether exchangeable protons (e.g., from amines and carboxylic acids) are of interest.
Quantitative Data Summary for ¹H NMR Sample Preparation
The following table summarizes the recommended parameters for preparing cilastatin samples for both qualitative and quantitative ¹H NMR analysis.
| Parameter | Recommendation for Qualitative Analysis | Recommendation for Quantitative Analysis (qNMR) |
| Analyte | Cilastatin Sodium or Ammonium Salt | Cilastatin Sodium or Ammonium Salt |
| Deuterated Solvent | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ |
| Solvent Volume | 0.6 - 0.7 mL | Precisely 0.60 mL |
| Cilastatin Mass | 5 - 15 mg | 10 - 15 mg (accurately weighed) |
| Internal Standard | Not required | Maleic Acid or Dimethyl Sulfone (DMSO₂) |
| Internal Standard Mass | Not applicable | 5 - 10 mg (accurately weighed) |
| Sample Filtration | Recommended | Mandatory |
Experimental Protocols
Materials and Equipment
-
Cilastatin (sodium or ammonium salt)
-
Deuterium oxide (D₂O, 99.9% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)
-
Internal Standard (for qNMR): Maleic acid (>99.5% purity) or Dimethyl Sulfone (>99.5% purity)
-
High-precision 5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Vortex mixer and/or sonicator
-
Glass Pasteur pipettes and bulbs
-
Glass wool or syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes (for qNMR)
Protocol for Qualitative ¹H NMR Sample Preparation
This protocol is suitable for routine structural confirmation of cilastatin.
-
Weighing the Sample: Accurately weigh 5-15 mg of cilastatin into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the vial.
-
Dissolution: Vortex or sonicate the mixture until the cilastatin is completely dissolved. Visually inspect the solution to ensure no solid particles are present.
-
Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the solution.[2][3] Pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, dry 5 mm NMR tube.[2][3]
-
Sample Depth: Ensure the final sample depth in the NMR tube is approximately 4.5 to 5.0 cm.[4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Data Acquisition: The sample is now ready for shimming and data acquisition in the NMR spectrometer.
Protocol for Quantitative ¹H NMR (qNMR) Sample Preparation
This protocol is designed for accurate purity determination or concentration measurement of cilastatin.
-
Selection of Internal Standard:
-
When using D₂O , Maleic Acid is a suitable internal standard. Its signal appears at approximately 6.3 ppm and does not overlap with the signals of cilastatin.
-
When using DMSO-d₆ , **Dimethyl Sulfone (DMSO₂) is a good choice, with a sharp singlet at around 3.1 ppm.[4]
-
-
Accurate Weighing:
-
Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 0.60 mL) of the deuterated solvent to the vial.
-
Complete Dissolution: Ensure complete dissolution of both the cilastatin and the internal standard by vortexing or gentle sonication.[4]
-
Filtration: Filter the solution into a high-precision 5 mm NMR tube using a syringe filter or a Pasteur pipette with a glass wool plug to remove any particulate matter.
-
Capping and Labeling: Securely cap and label the NMR tube.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a sufficient relaxation delay (D1). This is critical for accurate quantification and should be at least 5-7 times the longest T₁ (spin-lattice relaxation time) of the protons of interest in both cilastatin and the internal standard.[4] A typical starting value for small molecules is 30-60 seconds.[4]
-
Ensure the signal-to-noise ratio is adequate for accurate integration.
-
Stability Considerations
Cilastatin is more stable in aqueous solutions than the antibiotic imipenem with which it is often co-formulated.[5] However, its stability can be affected by pH and temperature. For optimal results, it is recommended to:
-
Prepare fresh solutions for NMR analysis.
-
Analyze the sample promptly after preparation.
-
If storage is necessary, keep the NMR tube capped and refrigerated, and re-equilibrate to the spectrometer's temperature before analysis.
Workflow Diagrams
The following diagrams illustrate the key steps in the sample preparation workflows.
Caption: Workflow for qualitative ¹H NMR sample preparation of cilastatin.
Caption: Workflow for quantitative ¹H NMR (qNMR) sample preparation of cilastatin.
References
- 1. ukisotope.com [ukisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O⩵C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Cilastatin Solubility Using the Shake-Flask Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the thermodynamic solubility of cilastatin (B194054) using the universally recognized shake-flask method. Solubility is a critical physicochemical parameter in drug development, influencing a drug's dissolution, absorption, and overall bioavailability.[1][2][3] Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor, co-administered with the antibiotic imipenem (B608078) to prevent its degradation and prolong its therapeutic effect.[4][5] This protocol outlines the necessary materials, step-by-step experimental procedures, and data analysis techniques compliant with international guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8]
Physicochemical Properties of Cilastatin
Understanding the basic properties of the active pharmaceutical ingredient (API) is essential before commencing solubility studies. Cilastatin is commercially available, often as a sodium or ammonium (B1175870) salt. The properties of cilastatin sodium are summarized below.
| Property | Data | Citations |
| Chemical Name | (Z)-7-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-2-[[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate, monosodium salt | [9][10] |
| Molecular Formula | C₁₆H₂₅N₂NaO₅S | [11] |
| Molecular Weight | 380.43 g/mol | [11] |
| Appearance | White to off-white or yellowish-white, hygroscopic, amorphous solid/powder | [9][10] |
| pKa (at 25°C) | pKa1 2.0; pKa2 4.4; pKa3 9.2 | [2][9] |
| Qualitative Solubility | Very soluble in water and methanol; slightly soluble in anhydrous ethanol; very slightly soluble in dimethyl sulfoxide (B87167) (DMSO). | [2][9][10] |
| Quantitative Solubility | Soluble to 100 mM in water. | [11] |
Principle of the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound. The principle involves adding an excess amount of the solid drug to a specific solvent system and agitating the mixture for an extended period until equilibrium is achieved between the dissolved and undissolved drug particles.[12] Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the drug in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[3][12] This concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.
Logical Relationship: Cilastatin's Mechanism of Action
To provide context for researchers, the following diagram illustrates cilastatin's role in pharmacology. Cilastatin inhibits the DHP-I enzyme in the kidneys, which would otherwise metabolize and inactivate the antibiotic imipenem, thus ensuring the antibiotic's efficacy.[4][5][12]
Caption: Cilastatin's inhibition of the DHP-I enzyme.
Experimental Protocol
This protocol is based on established shake-flask methodologies and ICH M9 guidelines for solubility determination.[6][7][8][12]
-
API: Cilastatin Sodium (or other salt form), purity >98%
-
Solvents/Buffers:
-
Equipment:
-
Orbital shaker with temperature control
-
Glass vials or flasks with screw caps
-
Analytical balance
-
pH meter
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)[12]
-
The following diagram outlines the complete workflow for the shake-flask solubility determination.
Caption: Workflow for solubility determination.
-
Preparation of Solutions: Prepare the required aqueous buffer solutions (pH 1.2, 4.5, and 6.8) according to pharmacopeial standards.[13] Measure and record the final pH of each buffer.
-
Sample Preparation:
-
Accurately weigh an amount of cilastatin that is in excess of its expected solubility and add it to a series of glass vials. A sufficient excess ensures that a saturated solution is formed with visible solid remaining at equilibrium.[12]
-
Add a precise volume (e.g., 5 mL) of the desired solvent (e.g., pH 1.2 buffer) to each vial. Prepare at least three replicates for each solvent condition.[7][8]
-
-
Equilibration:
-
Securely seal the vials.
-
Place the vials in an orbital shaker set to a constant temperature, typically 37 ± 1°C for biopharmaceutical relevance.[6][7][13]
-
Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[3][12] The time to reach equilibrium should be established experimentally by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solids to settle for a short period.
-
Separate the solid and liquid phases. This is a critical step to avoid including solid particles in the analysis.[12] Use one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.
-
Filtration: Filter the suspension through a chemically inert, 0.22 µm syringe filter. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.
-
-
-
Sample Analysis (Quantification):
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Quantitatively dilute the aliquot with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration into the linear range of the calibration curve.[12]
-
Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to determine the concentration of cilastatin.[12] A typical method might use a C18 column with UV detection at 220 nm or 265 nm.[12]
-
Verify the pH of the remaining supernatant at the end of the experiment to ensure it has not significantly changed.[8][14]
-
-
Calculation:
-
Calculate the solubility of cilastatin in the solvent using the following formula:
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
-
Data Presentation
The results of the solubility study should be presented in a clear and organized manner. The following table provides an example of how to report the determined solubility values.
| Solvent Medium | pH (Initial) | pH (Final) | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) |
| Purified Water | ~7.0 | 7.1 | 37 | 105.2 ± 2.1 |
| pH 1.2 Buffer | 1.2 | 1.2 | 37 | 125.8 ± 3.5 |
| pH 4.5 Buffer | 4.5 | 4.5 | 37 | 98.5 ± 1.8 |
| pH 6.8 Buffer | 6.8 | 6.8 | 37 | 101.4 ± 2.3 |
Note: The data presented above are illustrative examples for reporting purposes and are based on the qualitative description of cilastatin sodium being "very soluble" in water. Actual experimental results will vary. in water. Actual experimental results will vary.*
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. chembk.com [chembk.com]
- 3. enamine.net [enamine.net]
- 4. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cilastatin - Wikipedia [en.wikipedia.org]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Cilastatin sodium CAS#: 81129-83-1 [m.chemicalbook.com]
- 10. Cilastatin sodium | 81129-83-1 [chemicalbook.com]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. who.int [who.int]
- 14. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols: Investigating Nephrotoxicity in Cell Culture Using Cilastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cilastatin (B194054) to study drug-induced nephrotoxicity in vitro. Cilastatin, a potent inhibitor of renal dehydropeptidase-I (DHP-I), offers a valuable tool to investigate the mechanisms of kidney cell injury and to explore potential nephroprotective strategies.[1][2][3] This document outlines the underlying principles, detailed experimental protocols, and data presentation guidelines for effectively employing cilastatin in your research.
Introduction to Cilastatin's Role in Nephroprotection
Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase-I (DHP-I), an enzyme predominantly found on the brush border of proximal tubular epithelial cells in the kidneys.[1] DHP-I is responsible for the metabolism and inactivation of certain drugs, such as the carbapenem (B1253116) antibiotic imipenem (B608078). By inhibiting DHP-I, cilastatin prevents the degradation of these drugs, thereby increasing their bioavailability and mitigating the renal toxicity associated with their metabolites.[1]
Beyond its role as a DHP-I inhibitor, emerging research indicates that cilastatin confers nephroprotection through various other mechanisms. These include the reduction of cellular apoptosis, attenuation of oxidative stress, and modulation of inflammatory responses within renal cells.[2][4][5] Furthermore, studies have suggested that cilastatin can inhibit renal organic anion transporters (OATs), which are involved in the uptake of various nephrotoxic drugs into kidney cells.[6][7] This multifaceted activity makes cilastatin a compelling agent for studying and potentially preventing drug-induced kidney injury.
Key Applications in Nephrotoxicity Research
-
Investigating Mechanisms of Drug-Induced Kidney Injury: Elucidate the role of DHP-I and other pathways in the pathogenesis of nephrotoxicity.
-
Screening for Nephroprotective Compounds: Utilize cilastatin as a positive control or benchmark for novel nephroprotective agents.
-
Evaluating Drug-Drug Interactions: Assess the potential for cilastatin to mitigate the nephrotoxic effects of co-administered therapeutic agents.[6][8]
Data Presentation
For clear and concise comparison of experimental results, all quantitative data should be summarized in tabular format.
| Cell Line | Nephrotoxic Agent | Nephrotoxic Agent Concentration | Cilastatin Concentration | Incubation Time | Endpoint Measured | Observed Effect of Cilastatin | Reference |
| Porcine Renal Proximal Tubular Epithelial Cells (RPTECs) | Gentamicin (B1671437) | 10, 20, and 30 mg/mL | 200 µg/mL | 24 h | Apoptosis, Cell Morphology | Reduced number of detached cells and preserved morphology | [4] |
| Human Kidney 2 (HK-2) Cells | Cisplatin | IC50 dose | 100 µg/mL | 24 h exposure to cisplatin, followed by 24h with cilastatin | Cell Viability, Apoptosis, Reactive Oxygen Species (ROS) | Increased cell viability, reduced apoptosis, and decreased ROS levels | [3][9][10] |
| Human Embryonic Kidney 293T (HEK293T) Cells | Cisplatin, Vancomycin, Gentamicin | IC50 doses | 100 µg/mL | 24 h exposure to nephrotoxin, followed by 24h with cilastatin | Cell Viability, Apoptosis, Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Increased cell viability, reduced apoptosis, and decreased expression of KIM-1 and NGAL | [3][9] |
| hOAT1-HEK293 and hOAT3-HEK293 Cells | Imipenem | 0-1 mmol/L | 200 µmol/L | Not specified | Cytotoxicity | Alleviated imipenem-induced cytotoxicity | [6][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol assesses the protective effect of cilastatin against drug-induced cytotoxicity in renal cell lines.
Materials:
-
Human Kidney 2 (HK-2) cells or other suitable renal cell line
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Nephrotoxic agent of interest (e.g., cisplatin, gentamicin)
-
Cilastatin sodium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay kit
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Treatment:
-
Prepare fresh solutions of the nephrotoxic agent and cilastatin in serum-free culture medium.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of the nephrotoxic agent with or without cilastatin to the respective wells.
-
Include control groups: medium only (blank), cells with medium (negative control), and cells with the nephrotoxic agent only (positive toxicity control). A common concentration for cilastatin is 100-200 µg/mL.[12]
-
Incubate the plate for 24-48 hours at 37°C.[12]
-
-
MTT Addition and Absorbance Measurement:
-
After incubation, add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Add 150 µL of MTT solvent to each well and shake on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
For CCK-8 assays, follow the manufacturer's instructions.
-
Data Analysis:
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the effect of cilastatin on drug-induced apoptosis.
Materials:
-
Renal proximal tubular epithelial cells (RPTECs) or other suitable cell line
-
6-well cell culture plates
-
Nephrotoxic agent
-
Cilastatin
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed RPTECs in 6-well plates to reach 70-80% confluency after 24 hours. Treat the cells with the desired concentrations of the nephrotoxic agent with or without cilastatin (e.g., 200 µg/mL) for 24 hours.[12]
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash adherent cells with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12]
-
Data Analysis:
Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Protocol 3: In Vitro Gentamicin Uptake Assay
This protocol measures the effect of cilastatin on the intracellular accumulation of gentamicin.
Materials:
-
Porcine RPTECs or a similar cell line expressing megalin
-
Gentamicin sulfate
-
Cilastatin sodium
-
Fluorescence polarization immunoassay (FPIA) kit for gentamicin quantification
-
12-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Culture and Treatment: Seed RPTECs in 12-well plates and grow to confluency. Treat cells for 24 hours with gentamicin alone (e.g., 10, 20, 30 mg/mL) or in combination with cilastatin (e.g., 200 µg/mL).[13]
-
Cell Lysis:
-
Quantification:
-
Measure the total protein content of the lysates for normalization.
-
Quantify the intracellular gentamicin concentration using an FPIA system according to the manufacturer's protocol.[13]
-
Data Analysis:
Express gentamicin uptake as µg of gentamicin per mg of total cell protein and compare the different treatment groups.[13]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cilastatin's multifaceted nephroprotective mechanisms.
Caption: General workflow for in vitro nephrotoxicity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. mdpi.com [mdpi.com]
- 5. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review | Semantic Scholar [semanticscholar.org]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic anion transporters also mediate the drug-drug interaction between imipenem and cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design: Testing Cilastatin Nephroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the nephroprotective effects of cilastatin (B194054). The provided protocols are based on established models of drug-induced acute kidney injury (AKI).
Introduction
Cilastatin is an inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal proximal tubular cells.[1][2] While initially developed to prevent the renal metabolism of the antibiotic imipenem (B608078), extensive preclinical research has demonstrated its broader nephroprotective properties.[1][3][4] Cilastatin's protective mechanisms are multifaceted and include:
-
Inhibition of Dehydropeptidase-I (DHP-I): Prevents the breakdown of certain drugs within the kidney.[1][2]
-
Inhibition of Organic Anion Transporters (OATs): Reduces the uptake of nephrotoxic compounds into renal tubular cells.[4][5][6][7]
-
Modulation of Megalin-Mediated Endocytosis: Competitively inhibits the binding of certain drugs to megalin, a receptor involved in their uptake.[8][9][10]
-
Anti-inflammatory and Anti-apoptotic Effects: Attenuates inflammatory responses and programmed cell death in renal tissue.[1][3][11][12]
-
Reduction of Oxidative Stress: Mitigates the production of reactive oxygen species (ROS).[3][11][13]
These mechanisms suggest that cilastatin could be a valuable agent for preventing kidney damage induced by a variety of nephrotoxic drugs and insults. This document outlines a detailed experimental plan to test this hypothesis in vivo.
Proposed Signaling Pathways for Cilastatin's Nephroprotection
The following diagram illustrates the key proposed signaling pathways through which cilastatin exerts its nephroprotective effects at the level of the renal proximal tubule cell.
Caption: Proposed mechanisms of cilastatin-mediated nephroprotection.
In Vivo Experimental Design
This section details an experimental design to assess the nephroprotective efficacy of cilastatin in a cisplatin-induced AKI model in rats. Cisplatin is a potent chemotherapeutic agent with well-documented nephrotoxic side effects, making it a robust and clinically relevant model for this type of study.[14][15][16][17]
The following table summarizes the experimental groups, animal numbers, and dosing information.
| Group | Description | No. of Animals (n) | Cisplatin Dose (i.p.) | Cilastatin Dose (i.p.) | Vehicle |
| 1 | Control | 8 | Vehicle | Vehicle | 0.9% Saline |
| 2 | Cilastatin Only | 8 | Vehicle | 150 mg/kg | 0.9% Saline |
| 3 | Cisplatin Only | 8 | 7 mg/kg (single dose) | Vehicle | 0.9% Saline |
| 4 | Cisplatin + Cilastatin | 8 | 7 mg/kg (single dose) | 150 mg/kg | 0.9% Saline |
-
Animal Model: Male Wistar rats (200-250g) are recommended.[14][16]
-
Justification for Dosing: The cisplatin dose of 7 mg/kg has been shown to induce significant nephrotoxicity in rats.[15][16] The cilastatin dose of 150 mg/kg has been demonstrated to be effective in various rat models of AKI.[12][18]
The following diagram outlines the key steps and timeline for the in vivo experiment.
Caption: Experimental workflow for the in vivo study.
Detailed Experimental Protocols
-
Housing: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the institutional animal care and use committee.
-
Cisplatin Solution (1 mg/mL): Dissolve cisplatin powder in sterile 0.9% saline. Gentle warming may be required to aid dissolution. Prepare fresh on the day of use.
-
Cilastatin Solution (30 mg/mL): Dissolve cilastatin sodium salt in sterile 0.9% saline. Prepare fresh on the day of use.
-
Vehicle: Use sterile 0.9% saline.
-
Baseline: Record the body weight of each animal and collect a baseline blood sample via the tail vein for serum analysis.
-
Cilastatin Administration: Administer cilastatin (150 mg/kg) or vehicle via intraperitoneal (i.p.) injection to the appropriate groups.
-
Cisplatin Administration: Thirty minutes after the first injection, administer a single dose of cisplatin (7 mg/kg) or vehicle via i.p. injection to the appropriate groups.
-
Monitoring: Monitor the animals daily for clinical signs of distress and record their body weight.
-
Urine Collection: At 48 hours post-cisplatin injection, place the animals in individual metabolic cages for 24 hours to collect urine for analysis of proteinuria.
-
Euthanasia and Blood Collection: At 72 hours post-cisplatin injection, euthanize the animals under anesthesia. Collect blood via cardiac puncture.
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C until analysis.
-
Kidney Harvesting: Perfuse the kidneys with cold phosphate-buffered saline (PBS). Excise both kidneys, record their weight, and process them for histological and molecular analysis.
-
For histology, fix one kidney in 10% neutral buffered formalin.
-
For molecular analysis (e.g., Western blot, qPCR), snap-freeze the other kidney in liquid nitrogen and store it at -80°C.
-
Assessment of Nephroprotection
The following table summarizes the key parameters to be assessed to determine the extent of kidney injury and the protective effect of cilastatin.
| Parameter | Method | Purpose |
| Renal Function Markers | ||
| Serum Creatinine (sCr) | Colorimetric Assay Kit | To assess glomerular filtration rate.[18][19] |
| Blood Urea Nitrogen (BUN) | Colorimetric Assay Kit | To assess renal excretory function.[18] |
| Tubular Injury Markers | ||
| Kidney Injury Molecule-1 (KIM-1) | ELISA (urine/kidney homogenate) or Immunohistochemistry | A specific marker for proximal tubule injury.[12][13][18] |
| Histopathology | ||
| Hematoxylin & Eosin (H&E) Staining | Light Microscopy | To evaluate morphological changes such as tubular necrosis, cast formation, and inflammation.[18][19] |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) | Colorimetric Assay Kit (kidney homogenate) | To measure lipid peroxidation. |
| Superoxide Dismutase (SOD) | Activity Assay Kit (kidney homogenate) | To measure antioxidant enzyme activity. |
| Inflammatory Markers | ||
| Tumor Necrosis Factor-alpha (TNF-α) | ELISA (serum/kidney homogenate) | To quantify pro-inflammatory cytokine levels.[18] |
| Apoptosis Markers | ||
| Caspase-3 Activity | Colorimetric Assay Kit (kidney homogenate) | To measure the activity of a key executioner caspase. |
| TUNEL Staining | Fluorescence Microscopy | To detect DNA fragmentation in apoptotic cells in kidney sections. |
Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) for multiple group comparisons. A p-value of less than 0.05 should be considered statistically significant.
By following these detailed application notes and protocols, researchers can robustly evaluate the in vivo nephroprotective potential of cilastatin, contributing to the understanding of its therapeutic utility in preventing drug-induced kidney injury.
References
- 1. medrxiv.org [medrxiv.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic anion transporters also mediate the drug-drug interaction between imipenem and cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilastatin Ameliorates Rhabdomyolysis-induced AKI in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. europeanreview.org [europeanreview.org]
- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 15. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
- 16. researchgate.net [researchgate.net]
- 17. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Cilastatin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) is a renal dehydropeptidase-I inhibitor co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078).[1][2][3][4] Its primary function is to prevent the renal metabolism of imipenem, thereby increasing its plasma half-life and antibacterial efficacy.[1][2][3][4] Accurate quantification of cilastatin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies. These application notes provide detailed methodologies for the quantification of cilastatin using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely cited and robust method.
Mechanism of Action of Cilastatin
Cilastatin exerts its effect by inhibiting dehydropeptidase-I, an enzyme located in the brush border of the renal tubules responsible for the degradation of imipenem.[1][2][3][4] By blocking this enzyme, cilastatin ensures that therapeutic concentrations of imipenem are maintained in the body and reach the urinary tract.[4] Recent studies also suggest that cilastatin may protect against imipenem-induced nephrotoxicity by inhibiting renal organic anion transporters (OATs).[5]
Mechanism of action of cilastatin in preventing imipenem degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of cilastatin in biological samples using HPLC-UV.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 µg/mL in plasma | [6] |
| Linearity Range | 50 - 250 ppm | [7] |
| Limit of Detection (LOD) | 0.5 µg/mL in serum | [8][9] |
| Limit of Detection (LOD) | 0.037 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.112 µg/mL | [7] |
| Recovery | >90% from serum | [8] |
| Recovery | 98% - 102% | [7] |
| Correlation Coefficient (r²) | >0.999 | [8] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol details a validated method for quantifying cilastatin in human plasma or serum.[6][8]
1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve cilastatin sodium in a 0.2% sodium carbonate solution to achieve a final concentration of 1 mg/mL.[6][8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase.
-
Calibration Standards and QC Samples: Spike drug-free human plasma or serum with appropriate volumes of the working standard solutions to prepare calibration standards. Typical concentration ranges are from 0.5 µg/mL to 100 µg/mL. Prepare quality control samples at low, medium, and high concentrations within the calibration range in the same manner.[6]
2. Plasma/Serum Sample Preparation Protocol
Workflow for plasma/serum sample preparation.
-
Detailed Steps:
-
Plasma/Serum Collection: Collect blood samples in appropriate anticoagulant-containing tubes. Separate plasma or serum by centrifugation.[8]
-
Stabilization: Dilute the plasma or serum sample with an equal volume of 0.5 M morpholineethanesulfonic acid (MES) buffer (pH 6.0).[6][8][9] This step is crucial for the stability of cilastatin.
-
Protein Removal (Ultrafiltration): Transfer the stabilized sample to an ultrafiltration device (e.g., a centrifugal filter unit with a molecular weight cutoff that retains proteins). Centrifuge according to the manufacturer's instructions to separate the protein-free filtrate.[8][9]
-
Sample Injection: The resulting filtrate is ready for injection into the HPLC system.
-
3. HPLC Chromatographic Conditions
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Value | Reference |
| HPLC Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size | [6] |
| Mobile Phase | Potassium phosphate (B84403) buffer (pH 2.5) and Methanol (B129727) (e.g., 76:24 v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6][7] |
| Injection Volume | 20 µL | [6] |
| Column Temperature | Ambient or 30°C for improved reproducibility | [6] |
| Detection Wavelength | 220 nm | [6][8][9] |
| Run Time | Approximately 10 minutes | [6] |
4. Data Analysis
-
Quantification is typically performed using an external standard method.[8]
-
Construct a calibration curve by plotting the peak area of cilastatin against the corresponding concentration of the calibration standards.
-
Determine the concentration of cilastatin in the unknown samples by interpolating their peak areas from the calibration curve.
Alternative and Advanced Methodologies
While HPLC-UV is a robust and widely accessible method, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity.
-
UPLC: Offers faster analysis times and improved resolution compared to conventional HPLC.[10][11][12]
-
LC-MS/MS: Provides high sensitivity and specificity, making it ideal for the analysis of cilastatin at very low concentrations and in complex biological matrices.[13][14][15][16] Sample preparation for LC-MS/MS may involve protein precipitation with organic solvents like methanol or acetonitrile, or solid-phase extraction (SPE).[9][13]
Overview of analytical workflow for cilastatin quantification.
Conclusion
The HPLC-UV method described provides a reliable and efficient means for the quantification of cilastatin in biological samples, suitable for a wide range of research and clinical applications. For studies requiring higher sensitivity or throughput, the adoption of UPLC or LC-MS/MS methodologies should be considered. The choice of method will depend on the specific requirements of the study, including the desired limits of quantification, sample matrix, and available instrumentation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpbs.com [ijpbs.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. A multiplexed UPLC-MS/MS assay for the simultaneous measurement of urinary safety biomarkers of drug-induced kidney injury and phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An LC-MS/MS method for serum cystatin C quantification and its comparison with two commercial immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Cilastatin in Human Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) is a renal dehydropeptidase inhibitor co-administered with the carbapenem (B1253116) antibiotic imipenem. By preventing the renal metabolism of imipenem, cilastatin increases its bioavailability and therapeutic efficacy. Accurate quantification of cilastatin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cilastatin in human plasma.
Principle
This method utilizes protein precipitation for sample cleanup, followed by hydrophilic interaction liquid chromatography (HILIC) for the separation of cilastatin. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Cilastatin sodium reference standard
-
Cilastatin-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL of Cilastatin-d5 in 50:50 acetonitrile:water).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate).
-
Vortex to mix and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
A hydrophilic interaction liquid chromatography (HILIC) method is employed for the separation of the polar analyte, cilastatin.
| Parameter | Value |
| Column | Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 5 | 95 |
| 2.0 | 40 | 60 |
| 2.1 | 5 | 95 |
| 4.0 | 5 | 95 |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, with monitoring of the specific precursor-to-product ion transitions for cilastatin and its internal standard.
| Parameter | Cilastatin | Cilastatin-d5 (IS) |
| Precursor Ion (Q1) m/z | 359.1 | 364.1 |
| Product Ion (Q3) m/z | 97.1 | 102.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Dwell Time | 100 ms | 100 ms |
Note: Compound-dependent parameters such as Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for the specific instrument used to achieve maximal signal intensity. A general starting point for collision energy for similar molecules is between 20-40 eV.
Data Presentation
The following table summarizes the key quantitative parameters of this LC-MS/MS method for cilastatin.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Method Validation
This method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The validation should assess linearity, accuracy, precision, selectivity, specificity, matrix effect, recovery, and stability of cilastatin in human plasma.
Visualization
Caption: Experimental workflow for cilastatin quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of cilastatin in human plasma. The simple protein precipitation sample preparation and the selective HILIC separation make this method suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of cilastatin.
References
Troubleshooting & Optimization
Cilastatin Ammonium Salt: A Technical Guide to Solution Stability and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of cilastatin (B194054) ammonium (B1175870) salt solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing cilastatin ammonium salt solutions?
A1: Cilastatin demonstrates the highest stability in a neutral pH range, ideally between 6.5 and 7.5.[1] Solutions with a pH below 6.5 or above 7.5 will experience accelerated degradation.[1]
Q2: How should I store this compound as a solid?
A2: Solid this compound should be stored under refrigerated conditions, between 2°C and 8°C. For long-term storage, temperatures of -20°C are also recommended. The compound is hygroscopic and should be kept in a tightly sealed container under an inert atmosphere.
Q3: What is the recommended short-term storage condition for prepared cilastatin solutions?
A3: For short-term storage, cilastatin solutions should be kept refrigerated at 2°C to 8°C. Under these conditions, stability is significantly improved for up to 24 hours.[1] Solutions of the combined product, imipenem/cilastatin, are reported to be stable for 4 hours at room temperature and 24 hours when refrigerated.
Q4: Can I freeze my this compound solution for long-term storage?
A4: Freezing is generally not recommended for cilastatin solutions. The process of freezing and thawing can negatively impact the stability of the compound.[1] It is best to prepare fresh solutions as needed from the solid compound stored under appropriate conditions.[1]
Q5: What factors can cause the degradation of cilastatin in solution?
A5: The primary factors that contribute to the degradation of cilastatin in solution are:
-
pH: Both acidic and alkaline conditions outside of the optimal 6.5-7.5 range accelerate degradation.[1]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[1]
-
Buffer Composition: Certain buffer species, such as phosphate (B84403) buffers, can act as catalysts and accelerate the hydrolysis of cilastatin.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of cilastatin.[1]
Q6: My cilastatin solution has changed color. Is it still usable?
A6: A color change, particularly to yellow or brown, can indicate degradation of the compound. It is recommended to discard any solution that has visibly changed color and prepare a fresh solution.
Data on Solution Stability
While specific quantitative kinetic data for the degradation of this compound solution alone is limited in publicly available literature, the following table summarizes the expected stability based on data for the co-formulated product (imipenem/cilastatin) and general knowledge of its chemical properties.
| Temperature | pH | Buffer/Solvent | Expected Stability (Time to ~10% degradation) |
| Room Temperature (~25°C) | 6.5 - 7.5 | 0.9% NaCl | < 4 hours |
| Refrigerated (2°C - 8°C) | 6.5 - 7.5 | 0.9% NaCl | ~ 24 hours |
| Room Temperature (~25°C) | < 6.5 | Aqueous Buffer | Rapid Degradation |
| Room Temperature (~25°C) | > 7.5 | Aqueous Buffer | Rapid Degradation |
Note: Dextrose-containing solutions may reduce the stability of cilastatin.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (500 µg/mL)
This protocol is adapted from the United States Pharmacopeia (USP) for preparing a standard solution.
-
Materials:
-
This compound (USP Reference Standard)
-
Saline TS (0.9% NaCl solution)
-
0.1% Sodium Bicarbonate solution
-
pH 6.8 Buffer (0.54 g of monobasic potassium phosphate in 3600 mL of water, adjust pH to 6.8 ± 0.1, and bring to a final volume of 4000 mL)
-
25-mL volumetric flask
-
Sonicator
-
-
Procedure:
-
Accurately weigh approximately 12.5 mg of this compound and transfer it to a 25-mL volumetric flask.
-
Add 5 mL of saline TS and 0.5 mL of a 0.1% sodium bicarbonate solution to the flask.
-
Add approximately 15 mL of the pH 6.8 buffer.
-
Dissolve the solid by shaking and sonicating. Note: Do not sonicate for more than 1 minute to avoid degradation.
-
Once dissolved, bring the solution to the 25-mL mark with the pH 6.8 buffer and mix thoroughly.
-
This solution should be used immediately after preparation.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method (e.g., HPLC).
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.
-
-
Stress Conditions (apply to separate aliquots of the stock solution):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2-4 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1-2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2-4 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or white fluorescent light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, using a suitable analytical method, such as a reverse-phase HPLC with a C18 column and UV detection, to separate and quantify cilastatin and its degradation products.
-
Potential Degradation Pathway
Cilastatin is susceptible to hydrolysis, particularly at the amide bond. Oxidative conditions can also lead to the formation of sulfoxide (B87167) derivatives. The following diagram illustrates a simplified potential degradation pathway.
References
Dissolving Cilastatin Ammonium Salt: A Technical Support Guide
For researchers, scientists, and drug development professionals, the accurate preparation of experimental solutions is paramount to achieving reliable and reproducible results. This technical support center provides a comprehensive guide to dissolving cilastatin (B194054) ammonium (B1175870) salt, addressing common challenges and offering detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is cilastatin ammonium salt and why is its proper dissolution critical?
A1: this compound is the ammonium salt form of cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I).[1][2] This enzyme is responsible for the breakdown of certain antibiotics, most notably imipenem.[1][2] By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its therapeutic efficacy.[1][2] Proper solubilization is crucial to ensure the accurate concentration and bioavailability of cilastatin in experimental assays, leading to reliable and reproducible outcomes.[1]
Q2: What are the general solubility characteristics of this compound?
A2: The solubility of this compound is influenced by several factors, including the choice of solvent, pH, and temperature.[1] While it is soluble in aqueous solutions, its solubility can be limited under neutral or acidic conditions. It exhibits better solubility in basic aqueous solutions, such as ammonia (B1221849) water.[1][3] Organic solvents like methanol, ethanol, propanol, and acetone (B3395972) are generally considered poor solvents for the salt and are often used for crystallization.[3]
Q3: What should I do if I observe precipitation in my this compound solution?
A3: Precipitation can occur for several reasons, including supersaturation, temperature changes, or inappropriate pH. If you observe a precipitate, consider the following troubleshooting steps:
-
pH Adjustment: Ensure the pH of your aqueous solution is appropriate. A slightly alkaline pH may improve solubility.[1]
-
Dilution: If the concentration is too high, diluting the solution with the appropriate solvent may help redissolve the precipitate.[1]
-
Gentle Warming and Sonication: For some solvents like DMSO, gentle warming to 37°C and brief sonication can aid dissolution.[2][4]
Q4: How should I store stock solutions of this compound?
A4: To maintain the stability of this compound stock solutions, it is recommended to store them at low temperatures. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[1] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Solubility Data
The following table summarizes the known solubility information for this compound in various solvents.
| Solvent | Reported Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble up to at least 10 mM | Based on supplier data for preparing stock solutions. The exact upper limit is not specified.[2] |
| Water / Ammonia Water | Soluble | Used for dissolution prior to crystallization with an organic solvent.[2][3] |
| Saline (0.9% NaCl) followed by pH 6.8 Buffer | Soluble | This solvent system is recommended by the USP for preparing injectable solutions.[2] |
| Water (Cilastatin Sodium Salt) | 10 mg/mL | Data for the related sodium salt, which may provide an indication of aqueous solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for most in vitro studies where a high-concentration stock is required.
Materials:
-
This compound (Molecular Weight: 375.48 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.75 mg.
-
Add the appropriate volume of DMSO to the vial containing the this compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming to 37°C and/or brief sonication may be used to enhance solubility.[2]
-
Once completely dissolved, aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
Protocol 2: Preparation of a 500 µg/mL this compound Solution (USP Method)
This protocol is based on the United States Pharmacopeia (USP) guidelines for preparing a standardized solution.[1][5]
Materials:
-
USP this compound Reference Standard (RS)
-
25-mL volumetric flask
-
Saline TS (0.9% Sodium Chloride)
-
0.1% solution of sodium bicarbonate
-
pH 6.8 Buffer
-
Sonicator
Procedure:
-
Accurately weigh approximately 12.5 mg of USP this compound RS.
-
Transfer the weighed salt to a 25-mL volumetric flask.
-
Add 5 mL of saline TS to the flask.
-
Add 0.5 mL of a 0.1% solution of sodium bicarbonate.
-
Add approximately 15 mL of the pH 6.8 buffer.
-
Dissolve the salt by shaking and brief sonication (not to exceed 1 minute).[5]
-
Once dissolved, dilute the solution to the 25-mL mark with the pH 6.8 buffer and mix well.[1][5]
-
This solution should be used immediately.[5]
Troubleshooting and Visualization
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a systematic approach to resolving common solubility challenges encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Mechanism of Action: Cilastatin and Dehydropeptidase-I
Cilastatin's primary role is to inhibit the dehydropeptidase-I enzyme located in the brush border of renal tubules. This inhibition prevents the degradation of co-administered antibiotics like imipenem.
Caption: Mechanism of cilastatin's inhibition of dehydropeptidase-I.
References
Technical Support Center: Cilastatin & DHP-I Inhibition Assays
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering low or inconsistent dehydropeptidase-I (DHP-I) inhibition in assays involving cilastatin (B194054).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cilastatin on DHP-I?
A1: Cilastatin is a potent, reversible, and competitive inhibitor of DHP-I.[1][2][3] It functions by binding to the active site of the DHP-I enzyme, which prevents the substrate (e.g., imipenem (B608078) or other dipeptides) from binding and being hydrolyzed.[1][2][3] DHP-I is a zinc-metalloenzyme crucial for its catalytic activity, and cilastatin's interaction with this active site effectively blocks its function.[1]
Q2: What is a typical IC50 or Ki value for cilastatin against DHP-I?
A2: While a specific IC50 value can vary based on assay conditions (e.g., substrate concentration), the inhibition constant (Ki) for cilastatin is reported to be approximately 0.1 µM.[1] This low value indicates a high binding affinity and potent inhibition of the DHP-I enzyme.[1] If your experimental IC50 values are significantly higher, it may indicate a problem with the assay setup.
Q3: How should I prepare and store cilastatin and DHP-I enzyme?
A3: Cilastatin: Prepare a concentrated stock solution in an appropriate solvent (e.g., aqueous buffer or DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For the assay, dilute the stock solution to the final desired concentrations using the assay buffer. DHP-I Enzyme: Purified DHP-I should be stored according to the supplier's instructions, typically at -80°C in a solution containing glycerol (B35011) to prevent denaturation. Avoid repeated freeze-thaw cycles. When in use, keep the enzyme on ice at all times.
Q4: What are the optimal assay conditions for DHP-I activity?
A4: DHP-I activity is highly dependent on pH and temperature.[4][5][6] Most protocols recommend a physiological pH around 7.0-7.4 and a temperature of 37°C.[1][5][7] Deviations from these optimal conditions can lead to a significant decrease in enzyme activity and affect the reliability of inhibition data.[4][6]
Troubleshooting Guide for Low DHP-I Inhibition
This section addresses specific problems you may encounter during your experiments.
Problem 1: Consistently low or no inhibition observed across all cilastatin concentrations.
This suggests a fundamental issue with one of the core reagents or the assay principle.
| Possible Cause | Recommended Solution |
| Inactive Cilastatin | Prepare a fresh stock solution of cilastatin from a reliable source. Ensure it has been stored correctly to prevent degradation. |
| Inactive DHP-I Enzyme | Verify the activity of your enzyme stock. Run a positive control reaction with substrate but no inhibitor. If the enzyme activity is low or absent, obtain a new batch of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect Reagent Concentrations | Double-check all calculations for dilutions of the enzyme, substrate, and inhibitor. Calibrate your pipettes to ensure accurate dispensing of reagents. |
| Substrate Degradation | Ensure the DHP-I substrate (e.g., imipenem) is fresh and has not degraded. Prepare substrate solutions immediately before use. |
Problem 2: High variability between replicate wells.
High variability can obscure real inhibition effects and make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Ensure tips are fully submerged when aspirating and dispense slowly against the side of the well. |
| Inadequate Mixing | Gently mix the contents of each well after adding each reagent, especially after adding the enzyme or substrate to initiate the reaction. An orbital shaker can be used if appropriate for the plate type. |
| Temperature Gradients | Ensure that all reagents and the microplate are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction.[5] Incubating the plate in a temperature-controlled reader or incubator is crucial. |
| Edge Effects in Microplates | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with buffer or water instead. |
Problem 3: The dose-response curve is flat or has a shallow slope.
This indicates that the assay is not responding correctly to increasing concentrations of the inhibitor.
| Possible Cause | Recommended Solution |
| Sub-optimal Assay Conditions | Verify that the assay buffer pH is within the optimal range for DHP-I (typically pH 7.1-7.4).[1][7] Confirm the incubation temperature is optimal, usually 37°C.[5][7] |
| Substrate Concentration is Too High | For a competitive inhibitor like cilastatin, high substrate concentrations will compete with the inhibitor and shift the IC50 to higher values. The assay is most sensitive when the substrate concentration is at or below its Michaelis-Menten constant (Km). Perform a substrate titration to determine the Km if it is unknown. |
| Incorrect Reaction Time | The reaction may be proceeding too quickly or for too long, leading to substrate depletion.[8] Ensure you are measuring the initial reaction velocity (linear phase). Perform a time-course experiment to determine the time window where the reaction is linear. |
| Assay Detection Issues | Ensure that the detection method (e.g., spectrophotometer) is functioning correctly and is set to the correct wavelength for the product being measured (e.g., 298 nm for imipenem hydrolysis).[7] Check for interference from buffer components or the inhibitor itself. |
Experimental Protocols & Data Presentation
Standard DHP-I Inhibition Assay Protocol
This protocol provides a general framework for measuring cilastatin-mediated inhibition of DHP-I.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer, such as 3-(N-morpholino)propanesulfonic acid (MOPS) or phosphate (B84403) buffer, at the optimal pH (e.g., pH 7.1).[7]
-
DHP-I Enzyme : Dilute the purified DHP-I enzyme in cold assay buffer to the desired final concentration.
-
Substrate : Prepare the DHP-I substrate (e.g., imipenem) in assay buffer.
-
Cilastatin : Perform a serial dilution of cilastatin in assay buffer to create a range of concentrations.
-
-
Assay Procedure :
-
Add a fixed volume of the DHP-I enzyme solution to each well of a 96-well UV-transparent plate.
-
Add the serially diluted cilastatin solutions to the respective wells. Include control wells with buffer instead of inhibitor (for 100% activity) and blank wells with buffer instead of the enzyme (for background).
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C to allow for inhibitor binding.[9]
-
Initiate the reaction by adding the DHP-I substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at the appropriate wavelength (e.g., 298 nm for imipenem) over time using a microplate reader set to 37°C.[7]
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the control (no inhibitor) to get the percent inhibition for each cilastatin concentration.
-
Plot percent inhibition versus the logarithm of the cilastatin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Recommended DHP-I Assay Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Enzyme | Purified renal DHP-I | Ensures specificity of the reaction. |
| Substrate | Imipenem or other suitable dipeptide | Imipenem is a well-characterized substrate for DHP-I.[1][7] |
| Buffer | MOPS or Phosphate Buffer | Provides a stable pH environment. |
| pH | 7.1 - 7.4 | Optimal pH for DHP-I catalytic activity.[1][7] |
| Temperature | 37°C | Mimics physiological temperature and is optimal for human/porcine DHP-I activity.[5][7] |
| Inhibitor | Cilastatin | Potent and specific competitive inhibitor of DHP-I.[1][7] |
| Detection | Spectrophotometry (e.g., 298 nm for imipenem) | Allows for continuous monitoring of substrate hydrolysis.[7] |
Visualizations
DHP-I Inhibition Assay Workflow```dot
Troubleshooting Logic Flow
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 4. omicsonline.org [omicsonline.org]
- 5. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 6. monash.edu [monash.edu]
- 7. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pre-incubation Time for Cilastatin Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pre-incubation time in enzymatic assays involving the dehydropeptidase-I (DPEP1) inhibitor, cilastatin (B194054).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of cilastatin in an enzymatic assay?
A1: Cilastatin is a potent and specific reversible, competitive inhibitor of dehydropeptidase-I (DPEP1), a zinc-metalloenzyme.[1] In a typical enzymatic assay, cilastatin binds to the active site of the DPEP1 enzyme. This action physically blocks the substrate, such as imipenem (B608078), from binding and being hydrolyzed.[1] Because the inhibition is reversible, cilastatin can dissociate from the enzyme, and its inhibitory effect is dependent on reaching equilibrium between the enzyme, substrate, and inhibitor.
Q2: Why is pre-incubation of cilastatin with the DPEP1 enzyme necessary before adding the substrate?
A2: Pre-incubation is a critical step to ensure that the binding interaction between cilastatin and the DPEP1 enzyme reaches equilibrium. For a reversible, competitive inhibitor like cilastatin, failing to reach this equilibrium before initiating the enzymatic reaction can lead to an underestimation of its potency, resulting in an inaccurate and artificially high IC50 value.[1]
Q3: What is the generally recommended pre-incubation time for cilastatin with DPEP1?
A3: For most competitive inhibitors, a pre-incubation period of 5 to 30 minutes is generally considered sufficient to approach binding equilibrium.[1] However, the optimal time is highly dependent on the specific assay conditions, including enzyme and inhibitor concentrations, temperature, and buffer composition. Therefore, it is strongly recommended to empirically determine the optimal pre-incubation time for your specific experimental setup.[1]
Q4: How does an insufficient pre-incubation time affect the IC50 value?
A4: An insufficient pre-incubation time will not allow for the complete formation of the enzyme-inhibitor complex before the substrate is introduced. This leads to a higher apparent rate of enzyme activity than would be observed at equilibrium, causing the calculated IC50 value to be higher than the true value. As the pre-incubation time is increased, the IC50 value will typically decrease and then plateau as equilibrium is reached.
Q5: What are suitable substrates for a dehydropeptidase-I assay with cilastatin?
A5: A common and effective substrate for measuring DPEP1 activity is the carbapenem (B1253116) antibiotic, imipenem. The hydrolysis of imipenem can be conveniently monitored by spectrophotometry, observing the decrease in absorbance at approximately 298 nm.[1] Another substrate that can be utilized is glycyldehydrophenylalanine.[1]
Q6: What are the appropriate storage conditions for cilastatin?
A6: Cilastatin powder should be stored at -20°C. Stock solutions can also be maintained at -20°C for several months. It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure consistency and activity.[1]
Data Presentation
Table 1: Representative Data for Pre-incubation Time Optimization
The following table illustrates the expected trend in IC50 values for a competitive inhibitor as a function of pre-incubation time with the target enzyme. The optimal pre-incubation time is identified when the IC50 value stabilizes.
| Pre-incubation Time (minutes) | IC50 (µM) | Standard Deviation (µM) |
| 0 | 2.5 | ± 0.3 |
| 5 | 1.4 | ± 0.2 |
| 15 | 0.8 | ± 0.1 |
| 30 | 0.6 | ± 0.08 |
| 60 | 0.55 | ± 0.07 |
| 90 | 0.58 | ± 0.09 |
Note: This is representative data to illustrate the concept of an IC50 shift. Actual values will vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Dehydropeptidase-I (DPEP1) Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of cilastatin against DPEP1 using imipenem as the substrate.
Materials:
-
Purified dehydropeptidase-I (DPEP1) enzyme
-
Cilastatin
-
Imipenem
-
Assay Buffer: 50 mM MOPS, pH 7.1
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 298 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of cilastatin in an appropriate solvent (e.g., water or DMSO).
-
Prepare a stock solution of imipenem in the Assay Buffer.
-
Dilute the DPEP1 enzyme to the desired working concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Serial dilutions of cilastatin (or vehicle control)
-
DPEP1 enzyme solution
-
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at 37°C for the predetermined optimal duration (e.g., 30 minutes) to allow cilastatin to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the imipenem solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 298 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each cilastatin concentration.
-
Plot the reaction velocity against the cilastatin concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Protocol 2: Optimizing Pre-incubation Time
This protocol is designed to empirically determine the optimal pre-incubation time for your specific assay conditions.
Procedure:
-
Prepare serial dilutions of cilastatin as described in Protocol 1.
-
Set up multiple sections in a 96-well plate, with each section corresponding to a different pre-incubation time point (e.g., 0, 5, 15, 30, 60, and 90 minutes).
-
To each well, add the Assay Buffer, cilastatin dilutions, and DPEP1 enzyme solution.
-
Pre-incubate each section for its designated time at 37°C. For the 0-minute time point, add the substrate immediately after the enzyme.
-
Following the respective pre-incubation periods, initiate the reaction by adding the imipenem solution.
-
Measure the enzyme activity for each time point as described in Protocol 1.
-
Analysis:
-
Calculate the IC50 value for each pre-incubation time point.
-
Plot the IC50 values against the pre-incubation time.
-
The optimal pre-incubation time is the point at which the IC50 value reaches a plateau and no longer significantly decreases with longer incubation.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 results | Inconsistent pre-incubation time. | Ensure a precise and consistent pre-incubation time is used for all wells and all experiments after optimization.[1] |
| Instability of cilastatin or enzyme. | Prepare fresh dilutions of cilastatin for each experiment. Ensure the enzyme is stored correctly and always handled on ice.[1] | |
| IC50 value is higher than expected | Pre-incubation time is too short. | Increase the pre-incubation time to ensure the enzyme-inhibitor binding has reached equilibrium. Perform a time-course experiment as described in Protocol 2.[1] |
| High substrate concentration. | For a competitive inhibitor like cilastatin, a high substrate concentration will result in a higher apparent IC50. Use a substrate concentration at or below its Km value. | |
| No or very low inhibition observed | Incorrect concentration of cilastatin. | Verify the concentration of your cilastatin stock solution and subsequent dilutions. |
| Inactive cilastatin. | Use a fresh vial of cilastatin or test a new batch to confirm its activity. | |
| Assay signal is weak or absent | Low enzyme activity. | Check the activity of your enzyme preparation. You may need to use a higher concentration or a fresh batch of enzyme. |
Visualizations
Caption: Mechanism of competitive inhibition of DPEP1 by cilastatin.
Caption: Workflow for a cilastatin enzymatic inhibition assay.
References
Technical Support Center: Preventing Cilastatin Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with cilastatin (B194054) in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent precipitation issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cilastatin precipitation in aqueous solutions?
A1: The primary cause of cilastatin precipitation is a deviation from its optimal pH range for stability. Cilastatin is most stable in a neutral pH environment, typically between 6.5 and 7.5.[1] Solutions that are too acidic or too alkaline can lead to the degradation of the cilastatin molecule, which can result in the formation of insoluble degradants and subsequent precipitation.
Q2: How does temperature affect the stability and solubility of cilastatin solutions?
A2: Higher temperatures accelerate the degradation of cilastatin in solution. For short-term storage, it is recommended to keep cilastatin solutions refrigerated at 2°C to 8°C (36°F to 46°F), where they can remain stable for up to 24 hours.[2][3] At room temperature (up to 30°C or 86°F), the stability is significantly reduced to a few hours.[2][4] Freezing cilastatin solutions is generally not recommended as it can negatively impact its stability.[1][2]
Q3: Can the concentration of cilastatin in my solution lead to precipitation?
A3: Yes, exceeding the solubility limit of cilastatin in a particular solvent or buffer system can lead to precipitation. While cilastatin sodium is generally considered very soluble in water, high concentrations may still precipitate. For instance, one study noted that solutions of imipenem-cilastatin in sterile water for injection at concentrations exceeding 8 g/L resulted in precipitation.[1] It is crucial to be aware of the solubility limits in your specific experimental conditions.
Q4: I am using a lyophilized powder of cilastatin sodium. What is the correct way to reconstitute it to avoid precipitation?
A4: To reconstitute lyophilized cilastatin sodium powder, it is important to use an appropriate diluent, such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[2] A suggested procedure is to add a small amount of the diluent to the vial, shake it well until the powder is fully suspended, and then transfer the suspension to the full volume of the infusion solution.[3] To ensure all the powder is transferred, you can rinse the vial with an additional small volume of the diluent and add it to the main solution. Agitate the final mixture until it is clear.[4]
Q5: I observed a color change in my cilastatin solution. Is this related to precipitation?
A5: Reconstituted solutions of imipenem (B608078) and cilastatin can range from colorless to yellow, and this color variation does not typically affect the potency of the product.[4] However, if the solution darkens to brown, it may indicate significant degradation, which could be associated with precipitation.[1] In one study, a color change from colorless to dark orange was observed over a 24-hour period in a total parenteral nutrient solution containing imipenem-cilastatin.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding cilastatin powder to the aqueous solution. | - Exceeded solubility limit.- Inadequate mixing. | - Increase the volume of the solvent.- Use a magnetic stirrer or vortex to ensure thorough mixing. Sonication may also help break up powder aggregates. |
| A clear solution of cilastatin becomes cloudy or forms a precipitate over time. | - pH of the solution is outside the optimal range (6.5-7.5).- Solution stored at an inappropriate temperature.- Interaction with other components in the solution (e.g., certain buffer salts). | - Measure and adjust the pH of the solution to the neutral range using a dilute acid or base.- Store the solution at 2-8°C and use it within 24 hours. For room temperature use, prepare it fresh and use within a few hours.- If using a complex buffer system, consider switching to a simpler, non-reactive buffer like a phosphate (B84403) buffer within the optimal pH range. |
| Reconstituted lyophilized cilastatin solution is not clear. | - Incomplete dissolution of the powder. | - Ensure you are following the recommended reconstitution procedure, including vigorous shaking of the initial suspension and rinsing the vial to transfer all the powder. |
Experimental Protocols
Protocol 1: Preparation of a Stable Cilastatin Aqueous Solution
Objective: To prepare a clear, stable aqueous solution of cilastatin for experimental use.
Materials:
-
Cilastatin sodium powder
-
Sterile, purified water or 0.9% Sodium Chloride Injection
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile containers
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired concentration of your cilastatin solution. Ensure it is below the known solubility limit in your chosen solvent.
-
Weigh the appropriate amount of cilastatin sodium powder.
-
In a sterile container, add the desired volume of water or saline.
-
Place the container on a magnetic stirrer and add the stir bar.
-
Slowly add the cilastatin sodium powder to the vortex of the stirring solvent to facilitate dissolution.
-
Allow the solution to mix until all the powder is completely dissolved and the solution is clear.
-
Calibrate the pH meter and measure the pH of the solution.
-
If necessary, adjust the pH to between 6.5 and 7.5 by adding 0.1 M HCl or 0.1 M NaOH dropwise while continuously monitoring the pH.
-
Store the prepared solution at 2-8°C and use within 24 hours for optimal stability.
Protocol 2: Rapid Solubility Assessment of Cilastatin
Objective: To determine the approximate solubility of cilastatin in a specific buffer or solvent system.
Materials:
-
Cilastatin sodium powder
-
The specific aqueous buffer or solvent of interest
-
A series of small, sealable vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a series of vials with a fixed volume of your chosen buffer (e.g., 1 mL).
-
Add incrementally increasing amounts of cilastatin sodium powder to each vial (e.g., 1 mg, 5 mg, 10 mg, 20 mg, 50 mg).
-
Seal the vials and vortex each for 2-3 minutes to facilitate dissolution.
-
Allow the vials to sit at a constant temperature (e.g., room temperature) for at least one hour to reach equilibrium.
-
Visually inspect each vial for the presence of undissolved powder.
-
The approximate solubility is the highest concentration at which the cilastatin powder is completely dissolved, and the solution remains clear.
Visual Guides
References
Technical Support Center: Troubleshooting High Variability in Cilastatin Pharmacokinetic Data
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering high variability in cilastatin (B194054) pharmacokinetic (PK) data. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and address potential sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to high variability in cilastatin pharmacokinetic data?
High variability in cilastatin PK data is most commonly attributed to inter-individual differences in renal function. Cilastatin is primarily eliminated through the kidneys, and any degree of renal impairment can significantly prolong its half-life and increase exposure (AUC). Other contributing factors include age, co-administration of other medications, and underlying diseases.
Q2: How does renal impairment specifically affect the pharmacokinetics of cilastatin?
In individuals with normal renal function, the elimination half-life of cilastatin is approximately 1 hour. However, in patients with severe renal impairment, the half-life can be dramatically extended. This is a critical factor to consider when analyzing PK data from a diverse patient population. Dose adjustments are typically required for patients with significantly reduced renal function.
Q3: Are there any known drug-drug interactions that can alter the pharmacokinetics of cilastatin?
Yes, cilastatin is an inhibitor of the renal enzyme dehydropeptidase-I and can interact with other drugs that are substrates of this enzyme or that affect renal function. While cilastatin is co-administered with imipenem (B608078) to prevent the latter's metabolism by this enzyme, other drugs may also be affected. A thorough review of all concomitant medications in the study population is crucial to identify potential drug-drug interactions that could contribute to PK variability.
Q4: Can the bioanalytical method itself be a source of variability?
Absolutely. Issues with the bioanalytical method, such as HPLC or LC-MS/MS, can introduce significant variability. Common problems include inconsistent sample preparation, matrix effects, instrument malfunction, and improper method validation. It is essential to use a well-validated and robust bioanalytical method to ensure the accuracy and precision of your data.
Q5: What are the best practices for collecting and handling plasma samples for cilastatin analysis to minimize variability?
Proper sample handling is critical. Blood samples should be collected in appropriate anticoagulant tubes and plasma should be separated promptly by centrifugation. Given that cilastatin can be unstable, plasma samples should be stabilized, often with a buffer solution, and stored at -70°C or lower until analysis. Repeated freeze-thaw cycles should be avoided. Hemolysis can also impact the measurement of cilastatin in plasma and should be minimized during sample collection and processing.[1][2][3][4]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (e.g., AUC, Cmax, Half-life)
Possible Causes:
-
Undiagnosed Renal Impairment: Subjects may have varying degrees of renal function that were not accounted for in the study design.
-
Concomitant Medications: Co-administered drugs may be altering the clearance of cilastatin.
-
Patient Demographics: Age and underlying disease states can influence drug metabolism and excretion.
-
Genetic Factors: Polymorphisms in genes encoding for drug transporters could potentially play a role.
Troubleshooting Steps:
-
Stratify Data by Renal Function: Re-analyze your data by stratifying subjects based on their creatinine (B1669602) clearance or estimated glomerular filtration rate (eGFR). This will help to determine if renal function is the primary driver of the observed variability.
-
Review Concomitant Medications: Conduct a thorough review of all medications taken by the study participants. Investigate any potential drug-drug interactions with cilastatin.
-
Analyze by Subgroups: If the study population is diverse, analyze the data in subgroups based on age or disease state to identify any population-specific effects.
-
Consider Pharmacogenomic Analysis: If significant variability persists after accounting for the above factors, consider if there is a basis for investigating genetic polymorphisms in relevant drug transporters.
Issue 2: Unexpected or Inconsistent Results from Bioanalytical Assays
Possible Causes:
-
Sample Preparation Inconsistency: Variations in sample extraction, protein precipitation, or dilution can lead to inconsistent results.
-
Matrix Effects: Endogenous components in plasma can interfere with the ionization of cilastatin in LC-MS/MS analysis, leading to ion suppression or enhancement.
-
Instrumental Issues: Problems with the HPLC or LC-MS/MS system, such as a failing detector or inconsistent autosampler injection volumes.
-
Analyte Instability: Degradation of cilastatin in plasma samples due to improper storage or handling.
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure that the sample preparation protocol is being followed consistently. Re-training of laboratory personnel may be necessary.
-
Evaluate Matrix Effects: Assess for matrix effects by comparing the response of cilastatin in post-extraction spiked matrix from different individuals. If significant matrix effects are observed, optimization of the sample cleanup or chromatographic separation may be required.
-
Perform System Suitability Tests: Regularly perform system suitability tests to ensure the proper functioning of the analytical instrument. This includes checking for consistent peak shapes, retention times, and detector response.
-
Assess Analyte Stability: Conduct stability studies to determine the stability of cilastatin in plasma under the storage and handling conditions used in your study. This should include freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[3]
Data Presentation
Table 1: Pharmacokinetic Parameters of Cilastatin in Different Patient Populations
| Population | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) | Reference |
| Healthy Adults | 500 | 31-49 | ~0.5 | 45.6 ± 12.5 | ~1.0 | [5] |
| Elderly (CrCl >50 mL/min) | 500 | 11.8 ± 2.85 | - | 45.6 ± 12.5 | 2.1 | - |
| Severe Renal Impairment | 500 | 24.5 ± 6.72 | - | 217.5 ± 57.8 | ~17 | - |
| Hemodialysis Patients | 500 | - | - | - | 16.63 (pre-dialysis), 3.86 (post-dialysis) | [6] |
Note: Pharmacokinetic parameters can vary significantly between studies due to differences in study design, patient populations, and analytical methods. The values presented above are for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of Cilastatin in Human Plasma by HPLC-UV
1. Sample Preparation
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean polypropylene (B1209903) tube.
-
To 200 µL of plasma, add 200 µL of a stabilizing solution (e.g., 0.5 M MES buffer, pH 6.0).[7]
-
Vortex the mixture for 30 seconds.
-
Perform protein precipitation by adding 600 µL of acetonitrile (B52724).
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of potassium phosphate (B84403) buffer (20 mM, pH 7.0) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector set at 220 nm
-
Column Temperature: 30°C
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of cilastatin into drug-free human plasma.
-
Process the calibration standards and QC samples in the same manner as the study samples.
-
Construct a calibration curve by plotting the peak area of cilastatin against its concentration.
-
The concentration of cilastatin in the study samples is determined by interpolating their peak areas from the calibration curve.
Protocol 2: IV Administration of Imipenem-Cilastatin
-
Reconstitution: Reconstitute the imipenem-cilastatin vial with 10 mL of a compatible infusion fluid (e.g., 0.9% Sodium Chloride Injection).[5][8]
-
Dilution: Further dilute the reconstituted solution in a 100 mL infusion bag of the same compatible fluid.[8]
-
Administration: Administer the infusion intravenously over a period of 20-30 minutes for doses up to 500 mg, and over 40-60 minutes for doses of 1000 mg.[5]
-
Important Considerations: Do not mix imipenem-cilastatin with other drugs in the same infusion bag. Administer through a dedicated IV line or a Y-site, ensuring compatibility.[8]
Mandatory Visualization
Caption: Experimental workflow for pharmacokinetic analysis of cilastatin.
Caption: Troubleshooting decision tree for high cilastatin PK variability.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. drugs.com [drugs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
Technical Support Center: LC-MS/MS Analysis of Cilastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of cilastatin (B194054), with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of cilastatin?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as cilastatin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[1] Cilastatin is a polar compound, and when analyzing biological samples, endogenous components like salts, phospholipids (B1166683), and proteins can interfere with its ionization in the mass spectrometer's source.[1]
Q2: I am observing significant ion suppression for cilastatin in plasma samples. What are the likely causes?
A2: Ion suppression for cilastatin in plasma is often caused by co-eluting endogenous components, particularly phospholipids, which are abundant in plasma and can suppress the electrospray ionization (ESI) process. Other potential causes include high concentrations of salts from buffers or the sample itself, and interference from anticoagulants or other administered drugs.[1] Inadequate sample preparation and chromatographic separation are common underlying reasons for these co-eluting interferences.
Q3: How can I quantitatively assess the matrix effect for my cilastatin assay?
A3: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[1] This involves comparing the peak area of cilastatin spiked into an extracted blank matrix (e.g., plasma from which the proteins have been precipitated) with the peak area of cilastatin in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]
Q4: What sample preparation techniques are recommended to minimize matrix effects for cilastatin?
A4: Due to cilastatin's polar nature, a simple protein precipitation is a common and effective sample preparation technique.[2][3] This method removes the majority of proteins from the plasma or serum sample, which can be a source of interference. For more complex matrices or if significant ion suppression persists, solid-phase extraction (SPE) may be considered to further clean up the sample and remove interfering components like phospholipids.
Q5: How can I optimize my chromatographic conditions to reduce matrix effects for cilastatin?
A5: Hydrophilic Interaction Chromatography (HILIC) is a highly effective technique for the analysis of polar compounds like cilastatin.[2][4] HILIC columns, such as a bare silica (B1680970) column, can retain and separate cilastatin from the less polar, matrix-derived interferences like phospholipids that are often the cause of ion suppression in reversed-phase chromatography.[5] Optimizing the mobile phase composition and gradient can further enhance the separation of cilastatin from interfering matrix components.
Q6: Are there any specific recommendations for the mass spectrometric detection of cilastatin to minimize interferences?
A6: Utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection of cilastatin.[2] The selection of specific precursor and product ion transitions for cilastatin helps to minimize the detection of background noise and potential interferences. It is crucial to optimize the MRM transitions and other mass spectrometer parameters, such as collision energy, for cilastatin.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters used for the analysis of cilastatin, which can serve as a starting point for method development. These parameters are derived from a published method for the simultaneous analysis of imipenem (B608078) and cilastatin.[2]
| Parameter | Value |
| Chromatography | |
| Column | Waters Atlantis HILIC Silica (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution with a high organic content |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-20 µL |
| Mass Spectrometry | |
| Instrument | Sciex API 4000 Triple Quadrupole |
| Ion Source | Turbo-Ion Spray (Electrospray Ionization - ESI) |
| Polarity | Positive |
| Ionization Voltage | 5500 V |
| Source Temperature | 500 °C |
| MRM Transition | Specific m/z values to be optimized for cilastatin |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
This protocol describes the quantitative assessment of matrix effects for cilastatin in plasma.
1. Materials:
-
Blank human plasma (free of cilastatin)
-
Cilastatin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Mobile phase solutions
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare Set A (Neat Solution):
-
Prepare a solution of cilastatin in the mobile phase at a known concentration (e.g., a mid-range QC level).
-
-
Prepare Set B (Post-Extraction Spike):
-
Take a known volume of blank plasma (e.g., 100 µL).
-
Perform protein precipitation by adding a precipitating agent (e.g., 300 µL of acetonitrile).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube.
-
Spike the supernatant with the same amount of cilastatin as in Set A to achieve the same final concentration.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the peak area for cilastatin in both sets of samples.
-
3. Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF value significantly different from 1.0 indicates a matrix effect.
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
Caption: Decision tree for troubleshooting ion suppression in cilastatin analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction chromatography/tandem mass spectrometry for the simultaneous determination of three polar non-structurally related compounds, imipenem, cilastatin and an investigational beta-lactamase inhibitor, MK-4698, in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonvolatile salt-free stabilizer for the quantification of polar imipenem and cilastatin in human plasma using hydrophilic interaction chromatography/quadrupole mass spectrometry with contamination sensitive off-axis electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of hydrophilic-interaction LC to minimize matrix effects caused by phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Cilastatin Ammonium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on cilastatin (B194054) ammonium (B1175870) salt.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on cilastatin ammonium salt?
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] This information is crucial for developing and validating stability-indicating analytical methods, which are necessary to ensure the purity, potency, and safety of the final drug product.[1][2]
Q2: What are the typical stress conditions applied in forced degradation studies of cilastatin?
Common stress conditions used to investigate the stability of cilastatin include:
-
Acidic Hydrolysis: Exposure to an acidic medium (e.g., HCl).[4][5]
-
Basic Hydrolysis: Exposure to a basic medium (e.g., NaOH).[4][5]
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).[4][5]
Q3: How are the degradation products of cilastatin analyzed?
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common technique for analyzing cilastatin and its degradation products.[4][5][6] This method should be capable of separating the intact drug from all potential degradation products.[6] A photodiode array (PDA) detector is often used to monitor the elution of compounds across a range of wavelengths.[7]
Q4: Are there any known degradation products of cilastatin?
Studies on the combination product of imipenem (B608078) and cilastatin have identified degradation products resulting from the interaction between the two drugs.[8] One such product is generated from the interaction between imipenem and cilastatin.[8] It is important to note that the degradation profile of cilastatin alone may differ from when it is in combination with imipenem.
Troubleshooting Guides
Issue 1: No significant degradation of cilastatin is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Possible Cause: Inappropriate solvent for the stress study.
-
Troubleshooting Tip: Ensure that this compound is soluble in the chosen solvent system to allow for adequate exposure to the stressor.
-
Issue 2: Poor separation of cilastatin from its degradation products in HPLC analysis.
-
Possible Cause: The HPLC method is not optimized to be stability-indicating.
-
Troubleshooting Tip: Adjust the mobile phase composition, pH, or gradient profile to improve resolution. Consider using a different stationary phase (column) with a different selectivity. A common setup involves a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol.[4][5][6]
-
-
Possible Cause: Co-elution of degradation products.
-
Troubleshooting Tip: Modify the gradient elution program to provide a shallower gradient, which can help separate closely eluting peaks. Ensure the run time is sufficient to allow for the elution of all degradation products.[3]
-
Issue 3: Inconsistent or irreproducible degradation results.
-
Possible Cause: Lack of precise control over experimental parameters.
-
Troubleshooting Tip: Ensure accurate and consistent preparation of all solutions. For thermal studies, use a calibrated oven or water bath to maintain a stable temperature. For photostability studies, control the light intensity and exposure duration. Samples subjected to acid or base hydrolysis should be neutralized before analysis to halt the degradation reaction.[1]
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Cilastatin (in combination with Imipenem)
| Stress Condition | Reagent/Parameter | Observations |
| Acidic Hydrolysis | Not specified | Degradation observed[4][5] |
| Basic Hydrolysis | Not specified | Degradation observed[4][5] |
| Oxidative Degradation | Not specified | Degradation observed[4][5] |
| Thermal Degradation | Not specified | Degradation observed[4][5] |
| Photolytic Degradation | Not specified | Degradation observed[4][5] |
Note: Specific quantitative data on the percentage of cilastatin degradation under each condition is not consistently available in the reviewed literature. The studies confirm the method's ability to separate degradation products rather than quantifying the extent of degradation.
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol provides a general framework. Specific concentrations and durations may need to be optimized based on the stability of the cilastatin sample.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer).
-
Application of Stress:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl) and keep it at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 N NaOH) and keep it at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent solution (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid drug substance or a solution to a light source (as per ICH Q1B guidelines) for a defined period.
-
-
Neutralization (for Acidic and Basic Hydrolysis): After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[1]
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
-
Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5µm)[6]
-
Mobile Phase: A mixture of methanol, acetonitrile, and acetate (B1210297) buffer (e.g., 70:25:5 v/v) with the pH adjusted to 5.2.[6]
-
Column Temperature: Ambient or controlled (e.g., 35°C)[7]
Visualizations
Caption: Workflow for forced degradation studies of cilastatin.
Caption: Troubleshooting poor HPLC peak separation.
References
- 1. longdom.org [longdom.org]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cilastatin Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for the optimal solubility of cilastatin (B194054).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of cilastatin sodium?
A1: Cilastatin sodium is generally described as very soluble in water.[1][2] Specific reported values include 10 mg/mL and up to 100 mM in water.[1][2][3][4][5][6] However, solubility can be significantly influenced by the pH of the solution.
Q2: What is the optimal pH range for cilastatin stability in aqueous solutions?
A2: The greatest stability for cilastatin in aqueous solutions is in the neutral pH range, typically between pH 6.5 and 7.5.[7] Solutions outside of this range, both acidic (below pH 6.5) and alkaline (above pH 7.5), will experience accelerated degradation.[7] For instance, in the formulation of the combination product with imipenem, the solution is buffered to a pH of 6.5 to 8.5.[8]
Q3: How do the pKa values of cilastatin affect its solubility?
A3: Cilastatin sodium has three pKa values: 2.0, 4.4, and 9.2, corresponding to its ionizable groups.[1][2] The ionization state of the molecule, and thus its solubility, changes with the pH of the solution.
-
At low pH (below pKa1 of 2.0): Both carboxylic acid groups and the amino group are protonated, resulting in a net positive charge.
-
Between pH 4.4 and 9.2: The molecule exists as a zwitterion, with both positive (amino group) and negative (carboxylate groups) charges, but a net neutral charge. Zwitterionic forms of molecules like amino acids tend to have high water solubility.
-
At high pH (above pKa3 of 9.2): The amino group is deprotonated, leading to a net negative charge.
The solubility of cilastatin is generally lowest near its isoelectric point and increases in both acidic and alkaline conditions due to the formation of charged species. However, it is crucial to balance solubility with stability, as pH values outside the 6.5-7.5 range can lead to degradation.[7]
Q4: Can I freeze solutions of cilastatin for long-term storage?
A4: Freezing solutions containing cilastatin is generally not recommended. The freeze-thaw process can negatively impact its stability.[7] For long-term storage, it is best to store cilastatin as a dry powder at the recommended temperature and prepare fresh solutions as needed.[7]
Troubleshooting Guides
Problem: My cilastatin solution is cloudy or has formed a precipitate.
-
Potential Cause 1: pH is outside the optimal range for solubility.
-
Troubleshooting Step: Measure the pH of your solution. If it is not within a range where cilastatin is sufficiently soluble, you may need to adjust it. Keep in mind the stability of cilastatin is optimal between pH 6.5 and 7.5.[7]
-
-
Potential Cause 2: The buffer system is interacting with the cilastatin.
-
Troubleshooting Step: Phosphate (B84403) buffers have been reported to sometimes catalyze the hydrolysis of certain drug molecules.[7] If you are using a phosphate buffer, consider switching to a non-participating buffer such as HEPES or MOPS.[7]
-
-
Potential Cause 3: The concentration of cilastatin is too high for the given conditions.
-
Troubleshooting Step: Try preparing a more dilute solution. If a higher concentration is necessary, a systematic study of pH and co-solvents may be required, keeping in mind the stability constraints.
-
-
Potential Cause 4: The solution was stored at a low temperature.
-
Troubleshooting Step: As with many solutions, the solubility of cilastatin may decrease at lower temperatures, leading to precipitation. If the solution has been refrigerated, allow it to warm to room temperature and see if the precipitate redissolves.
-
Problem: My cilastatin solution is degrading rapidly, even within the recommended pH range.
-
Potential Cause 1: Buffer-catalyzed degradation.
-
Potential Cause 2: Temperature effects.
-
Troubleshooting Step: Ensure your experiments are conducted at the lowest practical temperature to minimize degradation kinetics.[7]
-
-
Potential Cause 3: Presence of other reactive species.
Data Presentation
Table 1: Solubility and pKa of Cilastatin Sodium
| Property | Value | Source(s) |
| Water Solubility | Very soluble; 10 mg/mL; up to 100 mM | [1][2][3][4][5][6] |
| pKa1 | 2.0 | [1][2] |
| pKa2 | 4.4 | [1][2] |
| pKa3 | 9.2 | [1][2] |
| Optimal pH for Stability | 6.5 - 7.5 | [7] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Cilastatin Solution
This protocol describes a general method for preparing a cilastatin solution at a specific pH within its stable range.
Materials:
-
Cilastatin sodium powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer components (e.g., HEPES, MOPS)
-
Calibrated pH meter
-
Sterile filtration apparatus (0.22 µm filter)
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution at the target pH. For example, to prepare a 50 mM HEPES buffer at pH 7.0, dissolve the appropriate amount of HEPES in high-purity water, adjust the pH with NaOH or HCl, and bring it to the final volume.
-
Weighing Cilastatin: Accurately weigh the required amount of cilastatin sodium powder.
-
Dissolution: Slowly add the cilastatin sodium powder to the prepared buffer solution while stirring gently.
-
pH Verification and Adjustment: After the cilastatin has dissolved, verify the pH of the solution using a calibrated pH meter. If necessary, make small adjustments to the pH using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.
-
Sterilization (if required): If a sterile solution is needed, pass it through a 0.22 µm sterile filter.
-
Storage: Use the solution immediately or store it under appropriate conditions, noting that refrigeration is preferred over freezing for short-term storage.[7]
Protocol 2: Forced Degradation Study to Assess pH Stability
This protocol provides a framework for intentionally degrading cilastatin under acidic and basic conditions to understand its stability profile.
Materials:
-
1 mg/mL cilastatin stock solution in high-purity water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Incubator or water bath
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Mix an equal volume of the 1 mg/mL cilastatin stock solution with 0.1 M HCl. Incubate the mixture at 60°C for 2-4 hours.[7]
-
Base Hydrolysis: Mix an equal volume of the 1 mg/mL cilastatin stock solution with 0.1 M NaOH. Incubate the mixture at room temperature for 1-2 hours.[7]
-
Sample Analysis:
-
At predetermined time points, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the HPLC mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The appearance of new peaks or a decrease in the main cilastatin peak area indicates degradation.[7]
-
Visualizations
Caption: Workflow for preparing a pH-adjusted cilastatin solution.
Caption: A logical workflow for troubleshooting cilastatin precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106518741A - Preparation method of cilastatin sodium active pharmaceutical ingredient - Google Patents [patents.google.com]
- 4. powder, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. globalrph.com [globalrph.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. How do I choose the right biological buffer? | AAT Bioquest [aatbio.com]
Technical Support Center: Unraveling Cilastatin's In Vitro Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for investigating the in vitro interference of cilastatin (B194054) with other medications. Here, you will find troubleshooting guides for common experimental hurdles, frequently asked questions to clarify key concepts, detailed and actionable experimental protocols, and concise quantitative data summaries to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind cilastatin's interference with other drugs in vitro? A1: Cilastatin primarily interferes with other drugs in vitro through two main mechanisms. The first is the competitive inhibition of renal organic anion transporters (OATs), particularly OAT1 and OAT3. As a substrate for these transporters, cilastatin can reduce the uptake and subsequent intracellular concentration of other drugs that also rely on OAT1 and OAT3 for transport.[1][2][3] The second key mechanism is the blockade of megalin-mediated endocytosis in renal proximal tubule cells, which can prevent the cellular uptake of certain nephrotoxic agents.
Q2: What are the most appropriate cell lines for studying cilastatin's interactions in vitro? A2: For transporter-specific studies, Human Embryonic Kidney 293 (HEK293) cells that are stably transfected to express human OAT1 (hOAT1) or OAT3 (hOAT3) are highly recommended. For broader nephrotoxicity and cell protection assays, the human kidney proximal tubule epithelial cell line, HK-2, is a robust and commonly used model. To enhance physiological relevance, primary cultures of renal proximal tubular epithelial cells, for instance from porcine or rabbit origins, are also excellent choices.
Q3: How can I effectively measure the protective effect of cilastatin against drug-induced kidney cell damage in my in vitro experiments? A3: The protective effects of cilastatin can be quantified using cell viability assays such as the MTT or CCK-8 assays. These will provide data on how well cilastatin preserves cell health in the presence of a nephrotoxic drug. To delve deeper into the mechanism of protection, apoptosis assays are recommended. Techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays can specifically measure the reduction in programmed cell death.
Q4: Is there a risk that cilastatin could interfere with the therapeutic efficacy of a co-administered drug? A4: Current in vitro evidence suggests that this is unlikely for certain drug classes. For example, studies have demonstrated that while cilastatin protects kidney cells from the toxic effects of the chemotherapy agent cisplatin, it does not diminish cisplatin's anti-cancer activity against various tumor cell lines.[2] Similarly, cilastatin has been shown to not interfere with the bactericidal properties of antibiotics like vancomycin. Nevertheless, it is crucial to experimentally verify this for any specific drug combination and target cell type you are investigating.
Troubleshooting Common Experimental Issues
High Variability in OAT-Mediated Uptake Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Monolayer Confluency | Standardize your cell seeding density to ensure a uniform and confluent monolayer is achieved before initiating the assay. |
| Fluctuations in Incubation Temperature | Maintain a stable temperature by using a calibrated, temperature-controlled incubator and pre-warming all buffers and solutions to 37°C. |
| Inaccurate Timing of Assay Steps | Employ a multichannel pipette for the simultaneous addition and removal of solutions to ensure consistency across all wells. Consistent timing is critical for reliable data. |
| Substrate Concentration Outside Linear Range | Conduct a preliminary time-course experiment to establish the linear range of uptake for your specific substrate and cell line. |
Absence of a Significant Protective Effect of Cilastatin in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Suboptimal Cilastatin Concentration | Perform a dose-response study to identify the optimal concentration of cilastatin that provides a protective effect against the specific nephrotoxic drug in your chosen cell line. |
| Non-Transporter-Mediated Toxicity | The primary toxicity mechanism of your drug of interest may not involve the transporters that cilastatin inhibits. Investigate alternative toxicity pathways. |
| Insufficient Assay Sensitivity | Consider using a more sensitive cytotoxicity assay or a multi-parametric approach that measures different cell death pathways (e.g., necrosis and apoptosis). |
| Inappropriate Incubation Duration | Optimize the incubation time for both the nephrotoxic agent and cilastatin to capture the window where a significant protective effect can be observed. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of Renal Transporters by Cilastatin
| Transporter | Substrate | Cell System | IC50 of Cilastatin (µM) | Ki of Cilastatin (µM) |
| hOAT1 | Imipenem | HEK293 | ~200 | - |
| hOAT3 | Imipenem | HEK293 | ~200 | - |
| hOAT1 | Para-aminohippurate (PAH) | Stably expressing cells | - | 1470 |
| hOAT3 | Estrone-3-sulfate (ES) | Stably expressing cells | - | 231 |
Table 2: In Vitro Protective Effects of Cilastatin Against Drug-Induced Cytotoxicity
| Nephrotoxic Drug | Cell Line | Cilastatin Concentration | Key Observation |
| Imipenem | hOAT1/3-HEK293 | Not specified | Alleviated hOAT1/3-dependent cytotoxicity.[1][2] |
| Cisplatin | Primary proximal tubular cells | 200 µg/mL | Reduced cell death and apoptosis.[2] |
| Vancomycin | Porcine RPTECs, HK-2 cells | 200 µg/mL | Prevented apoptosis and increased cell viability.[3] |
| Cyclosporine A | Porcine PTECs | Not specified | Protected against apoptosis.[1] |
Detailed Experimental Protocols
Protocol 1: In Vitro OAT-Mediated Uptake Assay
This protocol details the procedure for assessing the inhibitory effect of cilastatin on OAT1- or OAT3-mediated substrate uptake in stably transfected HEK293 cells.
Materials:
-
HEK293 cells stably expressing hOAT1 or hOAT3
-
Mock-transfected HEK293 cells (for negative control)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test substrate (e.g., radiolabeled or fluorescent OAT substrate)
-
Cilastatin sodium
-
Probenecid (B1678239) (as a positive control inhibitor)
-
96-well cell culture plates
-
Appropriate detection instrument (liquid scintillation counter or fluorescence plate reader)
Procedure:
-
Cell Seeding: Seed the HEK293-hOAT1/3 and mock-transfected cells into 96-well plates at a density of 4 x 10^4 cells per well. Culture for 24-48 hours to allow for the formation of a confluent monolayer.
-
Preparation of Solutions: Prepare stock solutions of the test substrate, cilastatin, and probenecid in HBSS. Create serial dilutions of cilastatin to facilitate the determination of the IC50 value.
-
Uptake Assay: a. Gently wash the cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells with HBSS containing various concentrations of cilastatin or probenecid for 10-15 minutes at 37°C. c. Initiate the uptake by adding HBSS containing the test substrate (both with and without the inhibitors). d. Incubate the plate for 10 minutes at 37°C. e. Terminate the uptake by aspirating the substrate solution, followed by three rapid washes with ice-cold HBSS.
-
Quantification: a. Lyse the cells using a suitable lysis buffer. b. Measure the amount of substrate taken up by the cells using either a liquid scintillation counter for radiolabeled substrates or a fluorescence plate reader for fluorescent substrates. c. Normalize the uptake data to the total protein concentration in each well.
Protocol 2: In Vitro Nephrotoxicity (Cytotoxicity) Assay
This protocol outlines a method to evaluate the protective effect of cilastatin against drug-induced cytotoxicity using the HK-2 cell line.
Materials:
-
HK-2 cells
-
Cell culture medium (e.g., DMEM/F12 with appropriate supplements)
-
Nephrotoxic drug of interest (e.g., cisplatin, vancomycin)
-
Cilastatin sodium
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5 x 10^3 cells per well. Culture for 48 hours to achieve approximately 70% confluency.
-
Treatment: a. Carefully remove the existing culture medium. b. Add fresh medium containing the nephrotoxic drug at a range of concentrations, both with and without a pre-determined concentration of cilastatin (e.g., 100 µg/mL). Be sure to include control wells containing only medium and wells with only cilastatin. c. Incubate the plate for 24 to 48 hours at 37°C.
-
Cell Viability Assessment (using CCK-8): a. Add 10 µL of the CCK-8 solution to each well. b. Incubate the plate for an additional 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: Workflow for in vitro OAT-mediated uptake inhibition assay.
Caption: Proposed signaling pathway of cilastatin's nephroprotective effects.
Caption: Logical workflow for troubleshooting cytotoxicity experiments.
References
Validation & Comparative
A Comparative Analysis of Cilastatin and Panipenem-Betamipron Efficacy in Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent carbapenem (B1253116) antibiotic combinations: imipenem (B608078)/cilastatin (B194054) and panipenem (B1678378)/betamipron. The information presented is based on available clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the therapeutic landscape of these critical antibacterial agents.
Introduction
Carbapenems are a class of broad-spectrum β-lactam antibiotics highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] However, some carbapenems, like imipenem and panipenem, are susceptible to degradation by renal dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules.[2] This degradation not only reduces the antibiotic's efficacy but can also lead to nephrotoxicity.[3][4] To overcome this, imipenem is co-administered with cilastatin, a DHP-I inhibitor, and panipenem is combined with betamipron, which inhibits the renal uptake of panipenem.[3][4] This guide will delve into a comparative analysis of the efficacy of these two combinations.
Mechanism of Action
Both imipenem/cilastatin and panipenem/betamipron share a similar overall mechanism of antibacterial action, centered on the carbapenem component's ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5] The key difference lies in the protective agent co-administered with the antibiotic.
-
Imipenem/Cilastatin: Imipenem, the active antibiotic, disrupts bacterial cell wall formation. Cilastatin is a specific inhibitor of the human enzyme dehydropeptidase-I (DHP-I).[2][6] By blocking DHP-I in the kidneys, cilastatin prevents the breakdown of imipenem, thereby increasing its concentration in the body and prolonging its antibacterial effect.[2][7] Cilastatin itself does not possess any antibacterial activity.[2]
-
Panipenem/Betamipron: Panipenem is the active carbapenem antibiotic.[3] Betamipron is co-administered to inhibit the uptake of panipenem into the renal tubules, which in turn prevents nephrotoxicity.[3][4] This protective mechanism is analogous to that of cilastatin with imipenem.
Clinical Efficacy: A Comparative Summary
Clinical trials, primarily conducted in Japan, have compared the efficacy of imipenem/cilastatin and panipenem/betamipron in various infections, most notably respiratory and urinary tract infections. The results generally indicate a comparable efficacy profile between the two drug combinations.
Table 1: Clinical Efficacy Rates in Comparative Trials
| Infection Type | Imipenem/Cilastatin Efficacy Rate | Panipenem/Betamipron Efficacy Rate | Study Notes |
| Bacterial Pneumonia | 91.1% | 84.5% | No significant difference observed between the two groups.[8] |
| Respiratory Tract Infections | 79% | 77% | Data from a review of Phase II and III trials in Japan.[9][10] |
| Urinary Tract Infections | ~75-80% | Similar to Imipenem/Cilastatin | Panipenem/betamipron demonstrated good clinical and bacteriological efficacy, similar to imipenem/cilastatin.[3][11] A study on complicated UTIs showed a 60% overall efficacy rate for panipenem/betamipron.[12] |
| Overall (Internal Medicine) | 73% | 79% | From separate Phase II and III trials in Japan.[9][10] |
Table 2: Bacteriological Eradication Rates
| Infection Type | Imipenem/Cilastatin Eradication Rate | Panipenem/Betamipron Eradication Rate | Study Notes |
| Bacterial Pneumonia | 100% | 78.3% | No significant difference was found between the groups.[8] |
Safety and Tolerability
Both imipenem/cilastatin and panipenem/betamipron are generally well-tolerated. The incidence of adverse reactions is relatively low for both combinations.
Table 3: Adverse Reaction Rates
| Drug Combination | Rate of Adverse Reactions | Common Adverse Events |
| Imipenem/Cilastatin | 4.7% | Nausea, vomiting, diarrhea, skin rash, and injection site reactions. |
| Panipenem/Betamipron | 3.3% | Elevated serum levels of hepatic transaminases, eosinophilia, rash, and diarrhea.[3] |
Data from Phase II and III trials in Japan.[9][10]
Experimental Protocols
The clinical trials comparing imipenem/cilastatin and panipenem/betamipron have generally followed standard methodologies for antibiotic efficacy studies. Below is a summary of the typical experimental design and microbiological assessment methods employed.
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial of these carbapenem combinations.
Key Methodological Components
-
Patient Population: Studies typically enrolled adult patients with confirmed bacterial infections, such as hospital-acquired pneumonia, community-acquired pneumonia, or complicated urinary tract infections.[8][12]
-
Dosage and Administration:
-
Imipenem/Cilastatin: A common dosage for bacterial pneumonia was 1.0 g/1.0 g administered intravenously in two divided doses daily for up to 14 days.[8]
-
Panipenem/Betamipron: For bacterial pneumonia, a dosage of 1.0 g/1.0 g daily in two divided doses was used.[8] For complicated urinary tract infections, dosages of 0.5g/0.5g, 1.0g/1.0g, or 1.5g/1.5g per day for 5 days have been studied.[12]
-
-
Clinical Efficacy Assessment: The primary outcome was typically the clinical response, categorized as "cured," "improved," or "failed," based on the resolution of signs and symptoms of infection.
-
Bacteriological Efficacy Assessment: This was determined by the eradication or persistence of the baseline pathogen(s) from relevant clinical specimens (e.g., sputum, urine) at the end of therapy.
-
Microbiological Assessment:
-
Pathogen Identification: Standard laboratory procedures were used to isolate and identify the causative bacteria from patient samples.
-
Susceptibility Testing: The in vitro susceptibility of bacterial isolates to the carbapenems was determined using methods like the micro-broth dilution method to establish the Minimum Inhibitory Concentration (MIC).
-
In Vitro Activity
Both imipenem and panipenem demonstrate potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[9][10] Studies have shown that:
-
Imipenem and panipenem are slightly more active against Gram-positive bacteria compared to other carbapenems like meropenem (B701) and biapenem (B1666964).[9][10]
-
The antibacterial activity of panipenem against clinical isolates, particularly Escherichia coli, Citrobacter freundii, Klebsiella pneumoniae, and Enterobacter cloacae, has been reported to be higher than control antibiotics in some studies.[12]
Conclusion
Based on the available evidence, both imipenem/cilastatin and panipenem/betamipron are effective and generally well-tolerated options for the treatment of various bacterial infections, including respiratory and urinary tract infections. Clinical trials have not demonstrated a statistically significant difference in overall clinical efficacy between the two combinations. The choice between these agents may be influenced by local availability, cost, and specific institutional guidelines. Further large-scale, double-blind, randomized controlled trials across diverse patient populations would be beneficial to delineate any subtle differences in their efficacy and safety profiles.
References
- 1. Comparison of Four Carbapenems; Imipenem-Cilastatin, Panipenem-Betamipron, Meropenem, and Biapenem with Review of Clinical Trials in Japan | CiNii Research [cir.nii.ac.jp]
- 2. A multicenter, randomized controlled clinical study on biapenem and imipenem/cilastatin injection in the treatment of respiratory and urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical studies on panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. [Treatment of respiratory tract infections with imipenem/cilastatin in critical patients with respiratory insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Comparison of Four Carbapenems; Imipenem-Cilastatin, Panipenem-Betamipron, Meropenem, and Biapenem with Review of Clinical Trials in Japan | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenotypic Methods for the Detection of Carbapenemases • Microbe Online [microbeonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Randomized Phase 2 Trial To Evaluate the Clinical Efficacy of Two High-Dosage Tigecycline Regimens versus Imipenem-Cilastatin for Treatment of Hospital-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Clinical evaluation of panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Imipenem/Cilastatin vs. Meropenem in Combination Therapy
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The landscape of carbapenem (B1253116) antibiotics is dominated by two key therapies: the combination of imipenem (B608078) with cilastatin (B194054) and the monotherapy of meropenem (B701). While both are potent, broad-spectrum β-lactam antibiotics used for severe bacterial infections, their distinct pharmacological profiles warrant a detailed comparison for informed application in research and clinical settings. This guide provides an objective analysis of their mechanisms, efficacy, safety, and pharmacokinetic properties, supported by experimental data.
Executive Summary
Imipenem, the first clinically introduced carbapenem, is co-administered with cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, to prevent its rapid degradation in the kidneys.[1][2] Meropenem, a subsequent development, is inherently stable against this enzyme and does not require a co-administered inhibitor.[2][3] Both antibiotic regimens are bactericidal, acting by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][3]
While both demonstrate broad-spectrum activity, imipenem generally shows slightly greater potency against Gram-positive cocci, whereas meropenem is often more active against Gram-negative bacilli.[3][4][5] Clinical trials indicate comparable overall efficacy in treating a variety of serious infections.[3] However, a comprehensive systematic review of 27 trials suggested a modest but statistically significant advantage for meropenem in both clinical and bacteriological response rates, coupled with a better safety profile.[6] Meropenem is particularly favored in cases where central nervous system (CNS) infections are a concern due to a lower associated risk of seizures.[7]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies, offering a structured overview of the relative performance of Imipenem/Cilastatin and Meropenem.
Table 1: Clinical Efficacy in Various Infections
| Infection Type | Imipenem/Cilastatin Clinical Success Rate | Meropenem Clinical Success Rate | Study Reference |
| Serious Bacterial Infections (ICU) | 68.1% (62/91) | 77.0% (67/87) | [8] |
| Intra-abdominal Infections | 76.7% (23/30) | 95.5% (21/22) | [8] |
| Intra-abdominal Infections | 96% (86/90) | 98% (97/99) | [9] |
| Lower Respiratory Tract Infections | 68.6% (35/51) | 68.3% (41/60) | [8] |
| Complicated Skin & Soft Tissue Infections | 82.9% | 86.2% | [10] |
| Complicated Skin & Soft Tissue Infections | 95% (120/126) | 98% (120/123) | [11] |
| Febrile Neutropenia (as monotherapy) | 60% (18/30) | 58% (18/31) | [12] |
Table 2: Bacteriological Efficacy
| Outcome | Imipenem/Cilastatin Rate | Meropenem Rate | Study Reference |
| Bacteriological Response (Serious Infections) | 60.3% (44/73) | 67.1% (49/73) | [8] |
| Bacteriological Response (Skin Infections) | 91% | 94% | [11] |
| Overall Bacteriological Response (Systematic Review) | - | Statistically significant higher response | [6] |
Table 3: Comparative Safety and Tolerability
| Adverse Event | Imipenem/Cilastatin | Meropenem | Key Findings & References |
| Seizures | Higher risk compared to non-carbapenems. | No statistically significant difference in direct comparisons with imipenem, but generally considered to have a lower risk.[7][13][14][15] | A meta-analysis found imipenem use was associated with an additional 4 seizure patients per 1000 compared to non-carbapenem antibiotics.[13][14] Meropenem was not associated with a significantly increased seizure risk.[13][14] |
| Nausea & Vomiting | More frequent reports. | Better tolerated. | In a study on febrile neutropenia, 7/33 patients in the imipenem/cilastatin group reported nausea/vomiting vs. 2/33 in the meropenem group.[12] |
| Overall Adverse Events | Higher rate in some systematic reviews. | Significantly lower rate. | A meta-analysis of 27 trials found meropenem was associated with a significantly lower adverse event rate.[6] |
Table 4: Comparative Pharmacokinetics
| Pharmacokinetic Parameter | Imipenem/Cilastatin | Meropenem | Study Reference |
| Plasma Half-life | ~1 hour | ~1 hour | [1][16] |
| Protein Binding | ~20% (Imipenem), ~40% (Cilastatin) | ~2% | [1] |
| Elimination | Primarily renal | Primarily renal | [1][16] |
| CNS Penetration | Lower | Higher | [1] |
| Stability to Renal Dehydropeptidase-I | Unstable (requires Cilastatin) | Stable | [3] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Efficacy Assessment: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the potency of an antibiotic against a specific bacterial isolate.
-
Objective: To determine the minimum concentration of Imipenem and Meropenem required to inhibit the visible growth of a bacterial strain.
-
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of Imipenem and Meropenem are prepared as per manufacturer guidelines. These are then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours. A suspension is made in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[1]
-
Clinical Efficacy and Safety Assessment: Randomized Controlled Trial (RCT)
This protocol outlines the design of a typical clinical trial comparing the two antibiotic therapies for a specific severe infection.
-
Objective: To compare the clinical efficacy and safety of Imipenem/Cilastatin versus Meropenem in treating hospitalized patients with serious bacterial infections (e.g., nosocomial pneumonia or complicated intra-abdominal infections).
-
Study Design: A multicenter, randomized, double-blind, parallel-group trial.[8]
-
Patient Population:
-
Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of a severe infection requiring intravenous antibiotic therapy.
-
Exclusion Criteria: Known hypersensitivity to β-lactam antibiotics, pregnancy, severe renal impairment, or concurrent use of other systemic antibacterial agents.
-
-
Randomization and Intervention:
-
Eligible patients are randomly assigned (1:1 ratio) to receive either intravenous Imipenem/Cilastatin (e.g., 500 mg every 6 hours) or Meropenem (e.g., 1 g every 8 hours).[1]
-
The duration of therapy typically ranges from 7 to 14 days, based on clinical response.
-
-
Endpoints:
-
Primary Endpoint: Clinical response at the test-of-cure visit (e.g., 7-14 days post-therapy), defined as the resolution of infection signs and symptoms without needing further antibiotics.
-
Secondary Endpoints: Bacteriological response (eradication of the baseline pathogen), all-cause mortality, and the incidence and severity of adverse events.
-
-
Data Analysis: Efficacy is analyzed in the modified intent-to-treat (mITT) and clinically evaluable (CE) populations. Safety is assessed in all patients who received at least one dose of the study drug. Statistical tests are used to compare outcomes between the two treatment groups.[1]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Comparative mechanism of action of Imipenem/Cilastatin and Meropenem.
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.aap.org [publications.aap.org]
- 3. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative review of imipenem/cilastatin versus meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic review comparing meropenem with imipenem plus cilastatin in the treatment of severe infections - ProQuest [proquest.com]
- 7. droracle.ai [droracle.ai]
- 8. Meropenem versus imipenem/cilastatin as empirical monotherapy for serious bacterial infections in the intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Meropenem versus imipenem/cilastatin in the treatment of hospitalized patients with skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Empirical monotherapy with meropenem versus imipenem/cilastatin for febrile episodes in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of meropenem compared to imipenem-cilastatin in young, healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilastatin's Potent Inhibition of Dehydropeptidase-I (DHP-I): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of cilastatin (B194054) on renal dehydropeptidase-I (DHP-I), benchmarked against other relevant compounds. The data presented herein is supported by experimental evidence to aid in research and drug development endeavors.
Introduction to DHP-I and the Role of Cilastatin
Dehydropeptidase-I (DHP-I) is a zinc-dependent metalloenzyme located on the brush border of renal proximal tubular cells. It plays a crucial role in the hydrolysis of dipeptides and, significantly in a clinical context, the inactivation of carbapenem (B1253116) antibiotics. Imipenem (B608078), an early and potent carbapenem, is particularly susceptible to degradation by DHP-I, leading to reduced urinary recovery and the formation of potentially nephrotoxic metabolites.
To overcome this limitation, cilastatin was developed as a potent and specific inhibitor of DHP-I.[1][2] Co-administration of cilastatin with imipenem effectively prevents the enzymatic breakdown of the antibiotic, thereby increasing its bioavailability and protecting the kidneys.[1][2] Cilastatin itself does not possess antibacterial activity.
Mechanism of DHP-I Inhibition by Cilastatin
Cilastatin acts as a potent, reversible, and competitive inhibitor of DHP-I.[2] It achieves this by binding to the active site of the enzyme, thereby preventing the substrate, such as imipenem, from accessing it and undergoing hydrolysis. This competitive inhibition is a key feature of its mechanism of action.[2]
Comparative Inhibitory Potency
The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher binding affinity and more potent inhibition. The Ki of cilastatin for DHP-I has been determined to be approximately 0.1 µM .[2]
While specific Ki values for many carbapenems acting as DHP-I substrates (and thus, weak inhibitors) are not widely reported, their relative stability to DHP-I hydrolysis provides an indirect comparison.
| Compound | Type | Inhibitory Constant (Ki) | Stability to DHP-I Hydrolysis |
| Cilastatin | DHP-I Inhibitor | ~ 0.1 µM [2] | N/A (Inhibitor) |
| Imipenem | Carbapenem | Not widely reported as an inhibitor | Highly susceptible; requires co-administration with a DHP-I inhibitor.[1][2] |
| Panipenem | Carbapenem | Not widely reported as an inhibitor | Unstable; requires co-administration with a DHP-I inhibitor (betamipron).[3][4] |
| Meropenem | Carbapenem | Not widely reported as an inhibitor | More stable than imipenem due to the presence of a 1-β-methyl group; does not require a DHP-I inhibitor.[5] |
| Doripenem | Carbapenem | Not widely reported as an inhibitor | Stable against DHP-I due to its 1-β-methyl group; does not require a DHP-I inhibitor.[5][6] |
| Ertapenem | Carbapenem | Not widely reported as an inhibitor | Stable against DHP-I due to its 1-β-methyl group; does not require a DHP-I inhibitor.[7] |
| JBP485 | Dual OAT/DHP-I Inhibitor | IC50 = 12.15 ± 1.22 µM[8] | N/A (Inhibitor) |
Experimental Protocol: Determination of DHP-I Inhibitory Constant (Ki)
The following is a generalized protocol for determining the Ki of a compound for DHP-I.
1. Materials and Reagents:
-
Purified renal DHP-I (e.g., from porcine or human kidney)
-
Imipenem (or other suitable DHP-I substrate)
-
Test inhibitor (e.g., Cilastatin)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer or HPLC system
2. Assay Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a reaction vessel (e.g., a cuvette or microplate well), combine the phosphate buffer, a fixed concentration of DHP-I, and a specific concentration of the test inhibitor.
-
Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a known concentration of the substrate (imipenem).
-
Monitor the rate of substrate hydrolysis over time. This can be done by measuring the decrease in absorbance at a specific wavelength for the substrate using a spectrophotometer, or by quantifying the substrate and product concentrations at different time points using HPLC.
-
Repeat the assay with varying concentrations of both the substrate and the inhibitor.
3. Data Analysis:
-
Calculate the initial reaction velocities (V0) for each combination of substrate and inhibitor concentrations.
-
To determine the Ki for a competitive inhibitor, the data can be analyzed using the Michaelis-Menten equation modified for competitive inhibition:
V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
where:
-
V is the reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
[I] is the inhibitor concentration
-
Ki is the inhibitory constant
-
-
Alternatively, graphical methods such as the Dixon plot (1/V vs. [I]) or Lineweaver-Burk plot can be used to determine the Ki. Non-linear regression analysis of the velocity data is the most accurate method.
References
- 1. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Doripenem in hospital infections: a focus on nosocomial pneumonia, complicated intra-abdominal infections, and complicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
In Vitro Cytoprotective Effects of Cilastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytoprotective effects of cilastatin (B194054), primarily against drug-induced cytotoxicity in renal cells, with N-acetylcysteine (NAC) as a key alternative. The information presented is collated from preclinical studies to support further research and development.
Introduction to Cilastatin
Cilastatin is clinically used as a selective inhibitor of dehydropeptidase-I (DHP-I), an enzyme located on the brush border of renal proximal tubular cells. Its primary clinical application is to prevent the renal metabolism and subsequent nephrotoxicity of the carbapenem (B1253116) antibiotic, imipenem.[1][2] Beyond this, a growing body of in vitro evidence reveals that cilastatin possesses broader cytoprotective properties, particularly against nephrotoxic agents like cisplatin (B142131), gentamicin (B1671437), and tacrolimus.[1][3][4][5][6] Its protective mechanisms appear to extend beyond simple DHP-I inhibition, involving reduced cellular drug accumulation, anti-apoptotic signaling, and attenuation of oxidative stress.[3][4][7][8]
Comparative Analysis: Cilastatin vs. N-Acetylcysteine
To contextualize the performance of cilastatin, this guide compares its effects with N-acetylcysteine (NAC), a well-established antioxidant and cytoprotective agent. NAC is a precursor to L-cysteine and glutathione (B108866) (GSH), a critical intracellular antioxidant, and is known to mitigate oxidative stress and apoptosis induced by various toxins.[5][7] The primary model for comparison is cisplatin-induced nephrotoxicity, a common and dose-limiting side effect in chemotherapy.[5][9]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various in vitro studies, demonstrating the cytoprotective efficacy of cilastatin and NAC against cytotoxic insults in renal cell lines.
Table 1: Cytoprotective Effects of Cilastatin on Renal Cells (In Vitro)
| Cell Line | Cytotoxic Agent | Cilastatin Conc. | Key Outcome | Reference |
| HK-2, HEK293T | Cisplatin, Vancomycin, Gentamicin | Effective Dose (not specified) | Increased cell viability, decreased apoptosis and oxidative stress. | [1][10] |
| Porcine Renal Proximal Tubular Epithelial Cells (RPTECs) | Gentamicin (10-30 mg/mL) | 200 µg/mL | Prevents apoptosis and reduces antibiotic accumulation. | [3] |
| Human Proximal Tubular Cells | Tacrolimus (50 µg/mL) | 250 µg/mL | Prevented tubular cell death, decreased annexin (B1180172) V-positive cells. | [4] |
| Primary cultures of proximal cells | Cisplatin (1-30 µM) | 200 µg/mL | Reduced cell death, caspase activation, and mitochondrial injury. | [5] |
| HK-2 Cells | Ischemia-Reperfusion | Not specified | Upregulated HIF-1α expression, preventing IR-induced cell death. | [11] |
Table 2: Cytoprotective Effects of N-Acetylcysteine (NAC) on Renal and Other Cells (In Vitro)
| Cell Line | Cytotoxic Agent | NAC Conc. | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | LX-1, SKOV3 (Tumor lines) | Cisplatin | 0.28 - 0.64 mg/mL (IC50) | Reduced cisplatin cytotoxicity by 70-99% at 2 mg/mL. Reversed apoptotic effects. |[3] | | HEK-293 Cells | Cisplatin (150 µM) | Not specified | Enhanced cell viability, reduced ROS production, and suppressed apoptosis. |[6] | | HepG2 Cells | Cisplatin | Not specified | Increased cell viability, reduced apoptosis and DNA damage. | | | Renal Proximal Tubular Cells | Cisplatin | Not specified | Significantly improved cell viability. |[6] |
Signaling Pathways and Mechanisms of Action
Cilastatin and NAC exert their cytoprotective effects through distinct yet sometimes overlapping molecular pathways.
Cilastatin's Mechanism: The protective action of cilastatin is multifaceted. A primary mechanism involves the modulation of cell membrane lipid rafts, which interferes with the expression and function of transporters like megalin.[3][7] This reduces the cellular uptake of toxins such as gentamicin and cisplatin.[3][5] Furthermore, cilastatin has demonstrated anti-apoptotic effects by reducing caspase activation and exhibits anti-oxidative properties.[4][5][6] Recent studies also suggest a role in activating pro-survival pathways, such as the HIF-1α pathway, during ischemia-reperfusion injury.[11]
Figure 1. Postulated mechanism of cilastatin's nephroprotective effect.
N-Acetylcysteine's Mechanism: NAC's primary role is that of a potent antioxidant. It acts as a precursor for the synthesis of glutathione (GSH), which directly neutralizes reactive oxygen species (ROS).[5][7] By scavenging ROS, NAC prevents downstream damaging events, including lipid peroxidation and DNA damage.[5] It also directly interferes with apoptotic signaling cascades, inhibiting the activation of p38 MAPK and caspases, thereby blocking both mitochondrial and death-receptor-mediated apoptosis pathways induced by agents like cisplatin.[1][3][4]
Figure 2. Antioxidant and anti-apoptotic mechanism of N-Acetylcysteine (NAC).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing in vitro cytoprotection.
General Experimental Workflow
The workflow for a typical in vitro cytoprotection assay involves cell culture, treatment with the protective agent and the toxin, and subsequent measurement of cellular health.
References
- 1. scilit.com [scilit.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. [PDF] The Chemoprotective Agent N-Acetylcysteine Blocks Cisplatin-Induced Apoptosis through Caspase Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Evaluating the Effectiveness of N-Acetylcysteine in the Prevention of Cisplatin-Induced Nephrotoxicity: A Randomized Controlled Clinical Trial [accscience.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cilastatin's Shield: A Comparative Analysis of its Nephroprotective Efficacy Against Diverse Drug-Induced Kidney Injury
For researchers and drug development professionals, mitigating the risk of nephrotoxicity is a critical challenge. Cilastatin (B194054), a renal dehydropeptidase-I (DPEP1) inhibitor, has emerged as a promising protective agent against kidney damage induced by a variety of pharmaceuticals. This guide provides a comprehensive comparative analysis of cilastatin's effectiveness against different nephrotoxic drugs, supported by experimental data and detailed methodologies, to inform preclinical and clinical research.
Initially developed to prevent the renal metabolism of the antibiotic imipenem, cilastatin's role has expanded as numerous studies have demonstrated its ability to shield the kidneys from the harmful effects of drugs ranging from chemotherapeutics to other antibiotics and immunosuppressants.[1][2][3] Its protective mechanisms are multifaceted, involving the inhibition of drug uptake into renal proximal tubular cells, reduction of oxidative stress, and suppression of apoptosis and inflammation.[2][4][5]
Quantitative Comparison of Cilastatin's Nephroprotective Effects
The following table summarizes key quantitative data from preclinical studies, offering a comparative overview of cilastatin's efficacy in reducing the nephrotoxic impact of various drugs.
| Nephrotoxic Drug | Animal Model | Key Renal Parameter | Result with Nephrotoxic Drug Alone | Result with Co-administration of Cilastatin | Reference(s) |
| Cisplatin (B142131) | Wistar Rats | Serum Creatinine (B1669602) (mg/dL) | Significantly Increased | Significantly Decreased | [5][6] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Significantly Increased | Significantly Decreased | [5][6] | ||
| Glomerular Filtration Rate (GFR) | Decreased | Preserved | [5][6] | ||
| Tubular Necrosis | Severe | Significantly Reduced | [6] | ||
| Vancomycin (B549263) | C57BL/6J Mice | Blood Urea Nitrogen (BUN) (mg/dL) | Elevated | Significantly Attenuated | [7] |
| Sprague-Dawley Rats | Urinary KIM-1 | Increased | Decreased | [8] | |
| Gentamicin (B1671437) | Wistar Rats | Serum Creatinine (mg/dL) | Significantly Increased | Significantly Decreased | [9] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Significantly Increased | Significantly Decreased | [9] | ||
| Kidney Injury Molecule-1 (KIM-1) | Increased | Decreased | [9] | ||
| Imipenem | Rabbits | Serum Creatinine (mg/dL) | Increased | Ameliorated | [10][11] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Increased | Ameliorated | [10][11] | ||
| Cyclosporine A | Kidney Transplant Recipients (Human) | Serum Creatinine (mg/dL) | Higher in control group | Significantly Lower on day 10 post-transplant | [12] |
| Diclofenac (B195802) | Mice | Serum Creatinine (mg/dL) | Increased | Prevented Increase | [13] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Increased | Prevented Increase | [13] |
Deciphering the Protective Mechanisms: Signaling Pathways
Cilastatin's nephroprotective effects are mediated through several key signaling pathways. The diagrams below illustrate the proposed mechanisms by which cilastatin interferes with drug-induced renal injury.
Caption: General mechanisms of cilastatin's nephroprotective action.
Caption: Cilastatin's modulation of cisplatin-induced signaling pathways.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparative analysis.
In Vivo Model of Drug-Induced Nephrotoxicity
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.[5][8][9] Animals are housed in a controlled environment with free access to food and water.
-
Induction of Nephrotoxicity:
-
Cisplatin: A single intraperitoneal (i.p.) injection of cisplatin (e.g., 6 mg/kg).[5][6]
-
Gentamicin: Daily i.p. injections of gentamicin (e.g., 80 mg/kg) for a specified period (e.g., 7 days).[9]
-
Vancomycin: Daily subcutaneous or i.p. injections of vancomycin at varying doses (e.g., 300-400 mg/kg).[7][8]
-
-
Cilastatin Administration: Cilastatin is typically administered i.p. at doses ranging from 100 to 300 mg/kg.[5][7][9] The dosing schedule varies depending on the nephrotoxic agent, but it is often given prior to and/or concurrently with the nephrotoxic drug.
-
Assessment of Renal Function and Injury:
-
Blood and Urine Collection: Blood samples are collected at baseline and at the end of the experiment for measurement of serum creatinine and BUN. Urine is collected to measure parameters like GFR and urinary biomarkers (e.g., KIM-1).
-
Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes such as tubular necrosis, cast formation, and inflammation.
-
Biomarker Analysis: Serum and urine biomarkers are quantified using commercially available ELISA kits or automated analyzers.
-
In Vitro Cell Culture Model of Nephrotoxicity
-
Cell Lines: Renal proximal tubular epithelial cells, such as porcine RPTECs or human HK-2 cells, are frequently used.[14][15]
-
Experimental Setup: Cells are cultured to 70-80% confluency in appropriate media. They are then exposed to the nephrotoxic drug at various concentrations, with or without co-incubation with cilastatin.[14][15]
-
Assessment of Cytotoxicity and Apoptosis:
-
Cell Viability Assays: MTT or CCK-8 assays are used to quantify cell viability after treatment.
-
Apoptosis Detection: Apoptosis can be assessed by TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.
-
Measurement of Intracellular Drug Accumulation: Techniques like fluorescence polarization immunoassay can be used to measure the intracellular concentration of the nephrotoxic drug.[9]
-
Caption: General experimental workflow for assessing cilastatin's nephroprotection.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review | Semantic Scholar [semanticscholar.org]
- 4. medrxiv.org [medrxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Alteration in Acute Kidney Injury Potential with the Combination of Vancomycin and Imipenem-Cilastatin/Relebactam or Piperacillin/Tazobactam in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flucloxacillin worsens while imipenem-cilastatin protects against vancomycin-induced kidney injury in a translational rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of cilastatin on cyclosporine-induced acute nephrotoxicity in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
Navigating Renal Dehydropeptidase Inhibition: A Comparative Guide to Cilastatin Alternatives
For researchers and drug development professionals, the inhibition of renal dehydropeptidase-I (DHP-I) is a critical strategy to enhance the efficacy and safety of certain carbapenem (B1253116) antibiotics. Cilastatin (B194054), the most well-known DHP-I inhibitor, is co-administered with imipenem (B608078) to prevent its renal degradation. This guide provides a comprehensive comparison of alternatives to cilastatin, focusing on direct DHP-I inhibitors and alternative strategies, supported by experimental data and detailed protocols.
Executive Summary
This guide explores two primary alternatives to cilastatin for mitigating the effects of renal dehydropeptidase-I:
-
Direct DHP-I Inhibitors: Compounds that, like cilastatin, directly inhibit the enzymatic activity of DHP-I. The novel dipeptide JBP485 has emerged as a promising candidate with a dual mechanism of action.
-
Alternative Strategies: This approach involves the use of carbapenems that are inherently stable to DHP-I hydrolysis, thus obviating the need for a separate inhibitor. Additionally, compounds like betamipron protect their partner carbapenems through a different primary mechanism, namely the inhibition of renal tubular uptake.
The following sections provide a detailed comparison of these alternatives, including their performance, mechanisms of action, and the experimental methods used for their evaluation.
Comparative Performance of DHP-I Inhibitors and Stable Carbapenems
The efficacy of DHP-I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), with lower values indicating higher potency. For carbapenems, their stability to DHP-I is often expressed as a Vmax/Km ratio, where a lower value signifies greater stability.
| Compound | Type | Target | IC50 (µM) | Ki (µM) | Notes |
| Cilastatin | DHP-I Inhibitor | Renal Dehydropeptidase-I | Not consistently reported | ~0.1 | Potent, competitive inhibitor of DHP-I.[1] |
| JBP485 | Dual Inhibitor | Renal Dehydropeptidase-I & Organic Anion Transporters (OATs) | 12.15 ± 1.22 | Not reported | A promising alternative with a dual mechanism of action. |
| Betamipron | Renal Uptake Inhibitor | Organic Anion Transporters (OATs) | Not applicable for DHP-I | Not applicable for DHP-I | Primarily protects panipenem (B1678378) by inhibiting its uptake into renal tubules; no direct DHP-I inhibition data found. |
Table 1: Comparison of Renal Dehydropeptidase-I Inhibitors and a Renal Uptake Inhibitor. This table summarizes the quantitative data for cilastatin and its alternatives.
| Carbapenem | Vmax/Km (Human Renal DHP-I) | % Residual Activity (after 4h with human DHP-I) | Notes |
| Imipenem | 6.24 | 0.1% | Highly susceptible to DHP-I hydrolysis. |
| Panipenem | Not reported | 4.3% | More stable than imipenem, but still requires a protective agent (betamipron).[2] |
| Meropenem (B701) | 2.41 | 28.7% | Significantly more stable to DHP-I than imipenem.[2] |
| DA-1131 | 1.39 | Not reported | Investigational carbapenem with high stability to DHP-I. |
| LJC 10,627 | Not reported | 95.6% | Investigational carbapenem with exceptional stability to DHP-I.[2] |
Table 2: Comparative Stability of Carbapenems to Human Renal Dehydropeptidase-I. This table presents data on the intrinsic stability of various carbapenems to DHP-I, offering an alternative to the use of inhibitors.
Mechanisms of Action and Signaling Pathways
The primary mechanism of DHP-I inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of the carbapenem antibiotic. Cilastatin is a competitive inhibitor of DHP-I.[1] JBP485 also directly inhibits DHP-I, while additionally targeting organic anion transporters (OATs) to reduce the accumulation of the antibiotic in renal cells. Betamipron's protective effect for panipenem is primarily attributed to the inhibition of renal tubular uptake, a mechanism also shared by cilastatin as a secondary action.
Experimental Protocols
In Vitro DHP-I Inhibition Assay (Determination of Ki)
This protocol outlines a general method for determining the inhibitory constant (Ki) of a test compound against renal dehydropeptidase-I.
1. Materials and Reagents:
-
Purified renal dehydropeptidase-I (human or other mammalian source)
-
Carbapenem substrate (e.g., imipenem)
-
Test inhibitor (e.g., cilastatin, JBP485)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or HPLC system
-
96-well microplates (for spectrophotometric assays)
2. Experimental Workflow:
3. Data Analysis:
For a competitive inhibitor, the Michaelis-Menten equation is modified as follows:
V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
Where:
-
V is the reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
[I] is the inhibitor concentration
-
Ki is the inhibition constant
The Ki value can be determined by non-linear regression analysis of the velocity data or by using graphical methods such as a Dixon plot.
Conclusion
While cilastatin remains a cornerstone for the protection of imipenem from DHP-I-mediated degradation, this guide highlights viable alternatives and alternative strategies for researchers and drug developers. The novel dual-action inhibitor, JBP485, presents a compelling profile with its ability to both directly inhibit DHP-I and block renal uptake of carbapenems. Furthermore, the development of carbapenems with inherent stability to DHP-I, such as meropenem and investigational compounds like LJC 10,627, offers a promising avenue to circumvent the need for a co-administered inhibitor altogether. The choice of strategy will depend on the specific therapeutic context, the pharmacokinetic profiles of the compounds, and the desired clinical outcomes. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel DHP-I inhibitors.
References
- 1. Inhibition of the mammalian beta-lactamase renal dipeptidase (dehydropeptidase-I) by (Z)-2-(acylamino)-3-substituted-propenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Four Carbapenems; Imipenem-Cilastatin, Panipenem-Betamipron, Meropenem, and Biapenem with Review of Clinical Trials in Japan | CiNii Research [cir.nii.ac.jp]
A Comparative Guide to HPLC and UV Spectrophotometry for the Quantification of Cilastatin
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Cilastatin (B194054), an inhibitor of the renal enzyme dehydropeptidase-I, is co-administered with the antibiotic imipenem (B608078) to prevent its degradation. This guide provides a comprehensive cross-validation of two common analytical techniques for the determination of cilastatin: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry. This objective comparison, supported by experimental data from various studies, will assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Data Presentation: A Head-to-Head Comparison
The performance of HPLC and UV spectrophotometry for cilastatin analysis is summarized below. The data presented is a synthesis from multiple studies to provide a representative overview of each method's capabilities.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV Spectrophotometry (Derivative) |
| Linearity Range | 1 - 120 µg/mL | 14 - 42 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | ~100.6% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.4 µg/mL | Not consistently reported |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL | Not consistently reported |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of imipenem and cilastatin.
Instrumentation: A standard HPLC system equipped with a UV-Visible detector is employed.
Chromatographic Conditions:
-
Column: X-Terra C18 (250 mm x 4.6 mm, 5.0 µm) or equivalent.[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) in a 50:50 ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 238 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard Solution Preparation:
-
Accurately weigh and dissolve 10 mg of cilastatin standard in the mobile phase in a 10 mL volumetric flask.
-
Perform further dilutions with the mobile phase to achieve the desired concentrations for the calibration curve.[1]
Sample Preparation:
-
For pharmaceutical dosage forms, accurately weigh a quantity of the formulation equivalent to 10 mg of cilastatin.
-
Transfer to a 10 mL volumetric flask and dissolve in the mobile phase.
-
Sonicate for 20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
UV Spectrophotometry (First-Order Derivative) Method
This method is suitable for the simultaneous determination of imipenem and cilastatin in formulations.
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
Methodology:
-
Solvent: Distilled water or a suitable buffer.[2]
-
Analytical Wavelengths: The trough amplitude in the first-order derivative spectrum at 243 nm is selected for the determination of cilastatin.[2][3] Imipenem is determined at a different wavelength (e.g., 318 nm) where cilastatin shows no interference.[3]
Standard Solution Preparation:
-
Prepare a stock solution of cilastatin standard in the chosen solvent (e.g., 5 mg/mL).[2]
-
From the stock solution, prepare a series of dilutions to cover the linear range (e.g., 5 to 40 µg/mL).[2]
Sample Preparation:
-
Reconstitute the pharmaceutical formulation with the solvent to obtain a stock solution of known concentration.[2]
-
Prepare dilutions of the sample solution in the same manner as the standard solutions to fall within the linear range.[2]
Analysis:
-
Record the zero-order absorption spectra of the standard and sample solutions.
-
Generate the first-order derivative spectra.
-
Measure the trough amplitude at 243 nm for cilastatin quantification against the calibration curve prepared from the standard solutions.
Methodology Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in the cross-validation of HPLC and UV spectrophotometry for cilastatin analysis.
References
Cilastatin's Interaction with OAT1 and OAT3 Transporters: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cilastatin's effects on the organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8). The information presented is based on experimental data to assist in understanding the drug-drug interactions and nephroprotective potential of cilastatin (B194054).
Quantitative Comparison of Cilastatin's Inhibitory Effect
Cilastatin has been shown to be an inhibitor of both OAT1 and OAT3. Experimental data indicates that cilastatin inhibits the transport of substrates mediated by these transporters with similar potency. The half-maximal inhibitory concentration (IC50) values for cilastatin's inhibition of imipenem (B608078) uptake by human OAT1 (hOAT1) and human OAT3 (hOAT3) are presented below.
| Transporter | Substrate | Cilastatin IC50 (μmol/L) | Reference |
| hOAT1 | Imipenem | 652 ± 29 | [1] |
| hOAT3 | Imipenem | 639 ± 36 | [1] |
Mechanism of Interaction
Studies have demonstrated that both imipenem and cilastatin are substrates for OAT1 and OAT3.[1][2][3] This suggests that cilastatin's inhibitory effect is likely competitive, where it vies with other substrates for transport by OAT1 and OAT3. By inhibiting these transporters, cilastatin can reduce the intracellular accumulation of certain drugs and their metabolites in renal proximal tubule cells, which is a key mechanism in its nephroprotective effect against drugs like imipenem and the acyl glucuronide metabolite of diclofenac (B195802).[1][4][5]
Experimental Protocols
The following is a summary of the methodology used to determine the inhibitory effect of cilastatin on OAT1 and OAT3, based on published research.[1]
Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293) cells were used.
-
Cells were stably transfected with plasmids containing the coding sequences for human OAT1 (hOAT1) or human OAT3 (hOAT3).
-
Mock-transfected cells (containing an empty vector) were used as a negative control.
Uptake and Inhibition Assays:
-
Cell Seeding: hOAT1-HEK293, hOAT3-HEK293, and Mock-HEK293 cells were seeded in 24-well plates and grown to confluence.
-
Pre-incubation: Cell monolayers were washed and pre-incubated with a transport buffer.
-
Incubation: The uptake of a substrate (e.g., imipenem) was measured by incubating the cells with the substrate in the presence and absence of varying concentrations of cilastatin.
-
Termination: The uptake process was stopped by removing the incubation medium and washing the cells with ice-cold buffer.
-
Analysis: The intracellular concentration of the substrate was determined using appropriate analytical methods, such as high-performance liquid chromatography (HPLC).
-
Data Calculation: The IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Drug Interaction
The following diagrams illustrate the experimental workflow for assessing cilastatin's effect on OAT transporters and the proposed mechanism of drug-drug interaction.
Caption: Experimental workflow for determining cilastatin's IC50 on OAT1/OAT3.
Caption: Cilastatin competitively inhibits imipenem uptake via OAT1 and OAT3.
Conclusion
Cilastatin demonstrates a comparable inhibitory effect on both OAT1 and OAT3 transporters. This inhibition is a key factor in its ability to reduce the nephrotoxicity of co-administered drugs that are substrates of these transporters. The provided data and methodologies offer a foundation for further research and consideration in drug development and clinical practice.
References
- 1. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic anion transporters also mediate the drug-drug interaction between imipenem and cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of cilastatin against diclofenac-induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cilastatin Demonstrates Significant Efficacy in Mitigating Vancomycin-Induced Renal Cell Apoptosis
For Immediate Release
[City, State] – Emerging preclinical evidence robustly supports the efficacy of cilastatin (B194054) in reducing vancomycin-induced apoptosis, a key mechanism underlying the nephrotoxicity of this widely used antibiotic. Studies consistently show that cilastatin co-administration can preserve renal cell viability by mitigating the apoptotic cascade triggered by vancomycin (B549263). This protective effect appears primarily driven by the inhibition of vancomycin accumulation within renal proximal tubular cells.
Vancomycin, a cornerstone in the treatment of severe Gram-positive bacterial infections, is notoriously associated with kidney injury. At the cellular level, vancomycin induces a dose-dependent apoptotic response in renal proximal tubular epithelial cells (RPTECs), characterized by DNA fragmentation, cell detachment, and diminished mitochondrial activity.[1][2] Cilastatin, a dehydropeptidase-I inhibitor, has been shown to prevent these apoptotic events, thereby improving cell survival and long-term recovery.[1][2]
Comparative Analysis of Protective Agents
While several agents have been investigated for their potential to ameliorate vancomycin-induced nephrotoxicity, cilastatin stands out due to its targeted mechanism of action. Unlike general antioxidants, cilastatin's primary protective effect is attributed to its ability to decrease the intracellular concentration of vancomycin in RPTECs.[1] Other agents, such as N-acetylcysteine (NAC) and Vitamin C, have also shown promise in preclinical models by mitigating oxidative stress and apoptosis.[3][4] However, direct head-to-head comparative studies with cilastatin are limited.
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of cilastatin and other protective agents against vancomycin-induced apoptosis and nephrotoxicity.
Table 1: In Vitro Efficacy of Cilastatin Against Vancomycin-Induced Apoptosis
| Cell Line | Vancomycin Concentration | Cilastatin Concentration | Key Findings | Reference |
| Porcine RPTECs | 0.6, 3, and 6 mg/mL | 200 µg/mL | Significantly reduced the percentage of apoptotic nuclei at all vancomycin concentrations.[2][5] | [2][5] |
| Human HK-2 | 2 mM | Not specified | Attenuated vancomycin-induced apoptosis as confirmed by TUNEL assay.[6] | [6] |
| Human HK-2 & HEK293T | IC50 doses | 100 µg/mL | Significantly reduced apoptosis when added 24 hours after vancomycin exposure.[7] | [7] |
Table 2: In Vivo Efficacy of Protective Agents Against Vancomycin-Induced Nephrotoxicity
| Animal Model | Protective Agent & Dose | Key Findings | Reference |
| Male C57BL/6J Mice | Cilastatin (300 mg/kg) | Significantly decreased the number of TUNEL-positive cells in the kidney.[6] | [6] |
| SD Rats | N-acetylcysteine | Protected against histological damage and renal dysfunction; reversed the increase in caspase-3, KIM-1, and NGAL.[3] | [3] |
| Mice | Vitamin C (4 g/kg/day) | Reduced vancomycin-induced nephrotoxicity by decreasing renal cell apoptosis.[4] | [4] |
Signaling Pathways and Experimental Workflows
The protective mechanism of cilastatin against vancomycin-induced apoptosis involves the modulation of cellular uptake pathways. Vancomycin is known to be taken up by renal proximal tubular cells, leading to intracellular accumulation and subsequent triggering of apoptotic signaling. Cilastatin is believed to interfere with this uptake, thereby preventing the initiation of the apoptotic cascade.
The evaluation of cilastatin's efficacy typically involves a series of in vitro and in vivo experiments designed to quantify apoptosis and assess renal function. A standard experimental workflow is outlined below.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to assess vancomycin-induced apoptosis and the protective effects of cilastatin.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture renal proximal tubular cells (e.g., HK-2) to approximately 80% confluency.
-
Treat cells with vancomycin with or without cilastatin for the desired duration (e.g., 24 hours).
-
Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for DNA Fragmentation
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation (Kidney Tissue):
-
Fix kidney tissue sections in 4% paraformaldehyde.
-
Embed the tissue in paraffin (B1166041) and cut thin sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the cells with Proteinase K.
-
-
Labeling:
-
Incubate the tissue sections with TdT enzyme and a solution containing labeled dUTPs (e.g., FITC-dUTP). This allows the TdT to label the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, indicating DNA fragmentation.
-
DAPI (4',6-diamidino-2-phenylindole) Staining for Nuclear Morphology
DAPI staining is used to observe changes in nuclear morphology associated with apoptosis.
-
Cell Preparation:
-
Grow cells on coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde.
-
-
Staining:
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Incubate the cells with a DAPI staining solution.
-
-
Analysis:
-
Mount the coverslips on microscope slides.
-
Examine the cells under a fluorescence microscope. Apoptotic cells will display condensed and fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniform, round nuclei of healthy cells.
-
References
- 1. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine Ameliorates Vancomycin-induced Nephrotoxicity by Inhibiting Oxidative Stress and Apoptosis in the in vivo and in vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Cilastatin attenuates vancomycin-induced nephrotoxicity via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
Cilastatin's Role in Gentamicin Therapy: A Comparative Guide on Bactericidal Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of cilastatin's impact on the bactericidal efficiency of gentamicin (B1671437), a widely used aminoglycoside antibiotic. While gentamicin is highly effective against a broad spectrum of bacteria, its clinical use is often limited by its potential for nephrotoxicity. Cilastatin (B194054), a renal dehydropeptidase-I inhibitor, has been investigated as a potential nephroprotective agent when co-administered with gentamicin. This guide synthesizes experimental data to assess whether this nephroprotective benefit comes at the cost of reduced antibacterial activity.
Executive Summary
Data Presentation: In Vitro Bactericidal Activity
The following table summarizes the key quantitative data from a study assessing the in vitro activity of gentamicin in the presence and absence of cilastatin against clinical isolates of Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Treatment | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gentamicin alone | 0.5 - 1 | 1 - 2 |
| Gentamicin + Cilastatin (200 µg/mL) | 0.5 - 1 | 1 - 2 | |
| Escherichia coli | Gentamicin alone | 1 - 2 | 2 - 4 |
| Gentamicin + Cilastatin (200 µg/mL) | 1 - 2 | 2 - 4 |
Data sourced from a study that concluded cilastatin does not alter the antibacterial efficiency of gentamicin. The results showed the same values or values that varied within a ±1 log2 dilution, which is within the acceptable range of variability for these assays and indicates no significant difference.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The following is a detailed methodology for determining the MIC and MBC of gentamicin with and without cilastatin.
1. Preparation of Materials:
-
Bacterial Strains: Clinical isolates of Staphylococcus aureus and Escherichia coli.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and solid agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Antibiotic and Compound: Gentamicin sulfate (B86663) and cilastatin sodium.
-
Equipment: 96-well microtiter plates, incubators, spectrophotometer, pipettes, sterile loops, and tubes.
2. Inoculum Preparation:
-
Isolate several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. MIC Determination (Broth Microdilution Method):
-
Prepare serial two-fold dilutions of gentamicin in CAMHB in the wells of a 96-well microtiter plate. For the combination arm, prepare the same gentamicin dilutions in CAMHB containing a fixed concentration of cilastatin (e.g., 200 µg/mL).
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of gentamicin that completely inhibits visible bacterial growth.
4. MBC Determination:
-
Following MIC determination, subculture a 10 µL aliquot from each well that shows no visible growth onto an antibiotic-free agar plate.
-
Incubate the agar plates at 35°C for 18-24 hours.
-
The MBC is the lowest concentration of gentamicin that results in a ≥99.9% reduction in the initial inoculum count (i.e., kills ≥99.9% of the bacteria).
Mandatory Visualizations
Gentamicin's Bactericidal Mechanism of Action
Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis in several ways.
Caption: Gentamicin's mechanism of action leading to bacterial cell death.
Experimental Workflow for MIC and MBC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration and Minimum Bactericidal Concentration.
Caption: Workflow for determining MIC and MBC of gentamicin.
Cilastatin's Nephroprotective Mechanism
Cilastatin's protective effect on the kidneys is not due to any antibacterial activity but rather its ability to inhibit the uptake of gentamicin into renal cells.
Caption: Cilastatin's inhibition of gentamicin uptake in renal cells.
Conclusion
The available evidence indicates that cilastatin can be co-administered with gentamicin to mitigate the risk of nephrotoxicity without compromising gentamicin's bactericidal efficiency. The lack of change in MIC and MBC values for key pathogens suggests that cilastatin does not interfere with gentamicin's ability to inhibit bacterial growth and kill bacteria. Therefore, the combination of cilastatin and gentamicin presents a promising therapeutic strategy to enhance the safety profile of this important antibiotic, particularly in high-risk patient populations. Further studies, including comparative time-kill curve analyses, would be beneficial to further elucidate the pharmacodynamic interaction between these two compounds.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety Protocols for Handling Cilastatin Ammonium Salt
For immediate reference, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Cilastatin ammonium (B1175870) salt. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Cilastatin ammonium salt is a pharmaceutical compound that necessitates careful handling to mitigate potential health risks. Although specific toxicity data is not extensively available, it is prudent to treat this compound as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] A comprehensive personal protective equipment (PPE) strategy is the foremost defense against accidental exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended equipment to ensure handler safety.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes | Safety Goggles or Face Shield | ANSI-approved safety goggles provide protection against splashes, sprays, and airborne particles. A face shield should be worn with goggles when there is a higher risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. For enhanced protection, double gloving is advised. Always consult the manufacturer's glove compatibility chart for specific chemical resistance.[1][2] |
| Body | Laboratory Coat | A fully buttoned lab coat is mandatory in all areas where chemicals are handled.[1] |
| Respiratory | NIOSH-Approved Respirator | To prevent the inhalation of dust particles, a respirator should be used when handling the powder outside of a certified chemical fume hood.[1][3] Annual fit-testing and medical clearance are required for respirator users.[1] |
Operational and Handling Plan
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
Personal Hygiene: To prevent accidental ingestion and contamination, avoid eating, drinking, or smoking in laboratory areas where chemicals are handled.[1] Always wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Spill Response Protocol
Immediate and appropriate action is necessary to mitigate risks in the event of a spill.
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Use dry cleanup procedures to avoid generating dust.[3]
-
Sweep or vacuum the spilled material.
-
Place the spilled material in a clean, dry, suitably labeled container for disposal.[3]
Major Spill:
-
Evacuate the area immediately.[1]
-
Alert the appropriate emergency response team and laboratory supervisor.[1]
-
Restrict access to the spill area.[1]
-
Follow the guidance of the emergency response team for cleanup.[1]
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
-
Waste Characterization: Unused or waste this compound must be treated as hazardous chemical waste.[1]
-
Containerization: Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the waste.
-
Disposal Pathway: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[1] Hazardous chemicals should never be disposed of down the drain or in regular trash.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
